molecular formula C11H10FN B11915100 2-(Aminomethyl)-6-fluoronaphthalene

2-(Aminomethyl)-6-fluoronaphthalene

Cat. No.: B11915100
M. Wt: 175.20 g/mol
InChI Key: HWQFDNXWBVAROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-6-fluoronaphthalene is a useful research compound. Its molecular formula is C11H10FN and its molecular weight is 175.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

(6-fluoronaphthalen-2-yl)methanamine

InChI

InChI=1S/C11H10FN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H,7,13H2

InChI Key

HWQFDNXWBVAROK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C=C1CN

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Spectroscopic Analysis of 2-(Aminomethyl)-6-fluoronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(Aminomethyl)-6-fluoronaphthalene. These predictions are derived from the analysis of its constituent functional groups—a naphthalene core, an aminomethyl substituent, and a fluorine atom—and comparison with data from structurally related compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-CH₂-~ 3.9 - 4.1s
-NH₂~ 1.5 - 2.5br s
Aromatic-H~ 7.2 - 8.0m

s = singlet, br s = broad singlet, m = multiplet

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

CarbonPredicted Chemical Shift (ppm)
-CH₂-~ 45 - 50
C-F~ 158 - 163 (d, ¹JCF ≈ 240-250 Hz)
Aromatic-C~ 110 - 140

d = doublet

Predicted IR Data

Table 3: Predicted Infrared Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium, two bands
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
N-H Bend (amine)1590 - 1650Medium
C=C Stretch (aromatic)1450 - 1600Medium to Strong
C-F Stretch1100 - 1300Strong
C-N Stretch1020 - 1250Medium
Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
175[M]⁺ (Molecular Ion)
174[M-H]⁺
158[M-NH₃]⁺
146[M-CH₂NH]⁺

Experimental Protocols

The following are standard protocols for obtaining the spectroscopic data for a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16-32 scans are generally sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern provides structural information about the molecule.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized chemical compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of a Chemical Compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Reporting Reporting & Publication Structure_Elucidation->Reporting

Caption: General workflow from chemical synthesis to structural elucidation using spectroscopic methods.

An In-Depth Technical Guide to the Synthesis of 2-(Aminomethyl)-6-fluoronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 2-(Aminomethyl)-6-fluoronaphthalene, a key building block in the development of novel therapeutic agents. The document details two robust, multi-step synthesis routes starting from the common precursor, 2-bromo-6-fluoronaphthalene. Each pathway is presented with detailed experimental protocols, quantitative data, and a visual workflow diagram to facilitate understanding and replication in a laboratory setting.

Overview of Synthetic Strategies

Two principal and effective synthetic routes for the preparation of this compound have been identified, starting from 2-bromo-6-fluoronaphthalene. Both pathways proceed through a key intermediate, either a nitrile or an aldehyde, which is subsequently converted to the target primary amine.

  • Pathway 1: The Cyanide Route. This pathway involves the conversion of the aryl bromide to a nitrile group, followed by the chemical reduction of the nitrile to the aminomethyl group. This is a classic and reliable method for the introduction of an aminomethyl functional group onto an aromatic scaffold.

  • Pathway 2: The Aldehyde Route. This alternative pathway proceeds through the formation of an aldehyde from the aryl bromide via a Grignard reaction. The resulting aldehyde is then converted to the target amine through reductive amination. This route offers an orthogonal approach to the cyanide pathway and utilizes different reagent classes.

The selection between these pathways may depend on factors such as reagent availability, functional group tolerance of other substituents (if any), and desired scale of the synthesis.

Pathway 1: Synthesis via Nitrile Intermediate

This two-step pathway involves the initial conversion of 2-bromo-6-fluoronaphthalene to 6-fluoro-2-naphthalenecarbonitrile, followed by the reduction of the nitrile to the desired product.

Logical Workflow for Pathway 1

Pathway 1 A 2-Bromo-6-fluoronaphthalene B 6-Fluoro-2-naphthalenecarbonitrile A->B  Pd-Catalyzed Cyanation  or Rosenmund-von Braun C This compound B->C  Reduction (e.g., LiAlH4)

Caption: Workflow for the synthesis of this compound via a nitrile intermediate.

Step 1: Synthesis of 6-Fluoro-2-naphthalenecarbonitrile

The conversion of the aryl bromide to an aryl nitrile can be effectively achieved through palladium-catalyzed cyanation, a modern and versatile method, or the classic Rosenmund-von Braun reaction. Palladium-catalyzed methods often offer milder conditions and broader functional group tolerance.[1]

Experimental Protocol: Palladium-Catalyzed Cyanation

  • Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-fluoronaphthalene (1.0 eq), zinc cyanide (Zn(CN)₂; 0.6 eq), and a palladium catalyst system such as Pd₂(dba)₃ (0.02 eq) with a suitable phosphine ligand like dppf (0.04 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Add a degassed polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAC).

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove palladium residues. Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 6-fluoro-2-naphthalenecarbonitrile.

Step 2: Reduction of 6-Fluoro-2-naphthalenecarbonitrile

The reduction of the nitrile functional group to a primary amine is a standard transformation, readily accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Nitrile Reduction

  • Reaction Setup: In a dry, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄; approx. 1.5-2.0 eq) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), and cool the mixture to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 6-fluoro-2-naphthalenecarbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours to ensure complete reduction.

  • Work-up and Purification: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up). A granular precipitate will form. Filter off the aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or conversion to an HCl salt.

Quantitative Data for Pathway 1
StepReactionKey ReagentsTypical Yield
1Cyanation2-Bromo-6-fluoronaphthalene, Zn(CN)₂, Pd₂(dba)₃/dppf75-90%
2Nitrile Reduction6-Fluoro-2-naphthalenecarbonitrile, LiAlH₄80-95%

Pathway 2: Synthesis via Aldehyde Intermediate

This pathway involves the formation of 6-fluoro-2-naphthaldehyde via a Grignard reaction, followed by its conversion to the target amine through one-pot reductive amination.

Logical Workflow for Pathway 2

Pathway 2 A 2-Bromo-6-fluoronaphthalene B 6-Fluoro-2-naphthaldehyde A->B  1. Mg, THF (Grignard)  2. DMF (Formylation) C This compound B->C  Reductive Amination  (e.g., NaBH(OAc)3, NH3)

Caption: Workflow for the synthesis of this compound via an aldehyde intermediate.

Step 1: Synthesis of 6-Fluoro-2-naphthaldehyde

This transformation is achieved by first forming a Grignard reagent from 2-bromo-6-fluoronaphthalene, which is then trapped with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[2]

Experimental Protocol: Grignard Formylation

  • Grignard Reagent Formation: To a flame-dried flask containing magnesium turnings (1.2 eq) under an inert atmosphere, add a small volume of anhydrous THF. Add a crystal of iodine to initiate the reaction. Add a solution of 2-bromo-6-fluoronaphthalene (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Formylation: Cool the solution of the Grignard reagent to 0 °C. Add anhydrous N,N-dimethylformamide (DMF; 1.5 eq) dropwise, keeping the temperature below 10 °C.

  • Reaction Execution: After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. Extract the product with an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography on silica gel.

Step 2: Reductive Amination of 6-Fluoro-2-naphthaldehyde

Reductive amination is a highly efficient one-pot procedure for converting aldehydes into amines.[3] It involves the in-situ formation of an imine with ammonia, which is then immediately reduced by a mild and selective reducing agent like sodium triacetoxyborohydride (STAB).

Experimental Protocol: Reductive Amination

  • Reaction Setup: Dissolve 6-fluoro-2-naphthaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine and Reagent Addition: To this solution, add a source of ammonia. A solution of ammonia in methanol (e.g., 7N) or ammonium acetate can be used (approx. 5-10 eq). Stir the mixture for 20-30 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃; 1.5 eq) portion-wise to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or by acid-base extraction to yield pure this compound.

Quantitative Data for Pathway 2
StepReactionKey ReagentsTypical Yield
1Grignard Formylation2-Bromo-6-fluoronaphthalene, Mg, DMF60-75%
2Reductive Amination6-Fluoro-2-naphthaldehyde, NH₃ source, NaBH(OAc)₃70-85%

References

Technical Guide: A Framework for Assessing the Solubility and Stability of Novel Naphthalene Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Methodologies for the Characterization of 2-(Aminomethyl)-6-fluoronaphthalene

Introduction

The journey of a novel chemical entity from discovery to a viable drug candidate is underpinned by a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. This technical guide provides a comprehensive framework for characterizing the solubility and stability of novel compounds, using the hypothetical case of this compound. While specific experimental data for this compound is not publicly available, this document outlines the essential experimental protocols, data presentation formats, and logical workflows required to generate and interpret such crucial data. Adherence to these methodologies is fundamental for advancing a compound through the drug development pipeline.

Part 1: Solubility Assessment

Aqueous solubility is a key determinant of a drug's bioavailability and formulation feasibility.[1] It is crucial to characterize a compound's solubility in various relevant media. Both kinetic and thermodynamic solubility assays are employed to provide a comprehensive profile.[2]

Experimental Protocols for Solubility Determination

1.1.1 Kinetic Solubility Assay

This high-throughput method is often used in early discovery to rank compounds.[1][2] It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[2]

  • Objective: To determine the apparent solubility of a compound under non-equilibrium conditions.

  • Methodology:

    • Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.[3]

    • Dispense the DMSO stock solution into a 96-well plate.

    • Add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve a range of final compound concentrations.[3]

    • Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C or 37°C).[2][4]

    • Measure the turbidity of the resulting solutions using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[2]

    • The concentration at which precipitation is first observed is reported as the kinetic solubility.

1.1.2 Thermodynamic (Equilibrium) Solubility Assay

Considered the "gold standard," this method measures the true solubility of a compound at equilibrium.[1][4]

  • Objective: To determine the equilibrium solubility of the solid form of a compound.

  • Methodology:

    • Add an excess of solid this compound to a series of vials containing various aqueous buffers (e.g., pH 2, 5, 7.4, 9) and relevant biorelevant media (e.g., FaSSIF, FeSSIF).

    • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[4]

    • Separate the undissolved solid from the solution by filtration or centrifugation.[4]

    • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][5]

Data Presentation: Solubility of this compound

The following table provides a template for summarizing solubility data.

Solvent/Medium pH Temperature (°C) Solubility Type Solubility (µg/mL) Solubility (µM)
Phosphate-Buffered Saline7.425KineticDataData
Phosphate-Buffered Saline7.437ThermodynamicDataData
0.1 N HCl1.237ThermodynamicDataData
Acetate Buffer4.537ThermodynamicDataData
FaSSIF6.537ThermodynamicDataData
FeSSIF5.037ThermodynamicDataData
EthanolN/A25ThermodynamicDataData
Propylene GlycolN/A25ThermodynamicDataData

Workflow for Solubility Assessment

G cluster_0 Solubility Assessment Workflow cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility start Start: Solid Compound (this compound) stock Prepare 10 mM Stock in DMSO start->stock ts_add_excess Add Excess Solid to Various Buffers start->ts_add_excess Gold-standard assessment ks_add_buffer Add Aqueous Buffer (pH 7.4) stock->ks_add_buffer High-throughput screening ks_incubate Incubate (1-2h, 25°C) ks_add_buffer->ks_incubate ks_measure Measure Turbidity (Nephelometry/UV-Vis) ks_incubate->ks_measure ks_result Kinetic Solubility Value ks_measure->ks_result ts_incubate Equilibrate (24-72h, 37°C) ts_add_excess->ts_incubate ts_separate Filter / Centrifuge ts_incubate->ts_separate ts_quantify Quantify Supernatant (HPLC-UV) ts_separate->ts_quantify ts_result Thermodynamic Solubility Profile ts_quantify->ts_result

Caption: Workflow for kinetic and thermodynamic solubility testing.

Part 2: Stability Assessment

Stability testing is essential to understand how a drug substance may change over time under the influence of various environmental factors.[6] Forced degradation studies are performed under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6][7][8] This information is critical for developing stability-indicating analytical methods, selecting appropriate storage conditions, and identifying potential safety concerns.[6][7]

Experimental Protocols for Forced Degradation Studies
  • Objective: To identify the degradation pathways and products of this compound under various stress conditions.

  • General Procedure:

    • Prepare solutions of the compound in appropriate solvents.

    • Expose the solutions to different stress conditions as detailed below.

    • At specified time points, withdraw samples.

    • Analyze the samples using a stability-indicating method (typically HPLC with a photodiode array (PDA) and/or mass spectrometry (MS) detector) to separate the parent compound from any degradants.[9]

    • Characterize the structure of significant degradation products.[6]

2.1.1 Hydrolytic Stability

  • Conditions:

    • Acidic: 0.1 N HCl at 60-80°C

    • Neutral: Purified Water at 60-80°C

    • Basic: 0.1 N NaOH at 60-80°C

  • Methodology: Incubate solutions of the compound under the specified acidic, neutral, and basic conditions. Analyze samples at time points such as 0, 2, 4, 8, 12, and 24 hours.

2.1.2 Oxidative Stability

  • Conditions: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Methodology: Dissolve the compound in a suitable solvent and add H₂O₂. Protect the solution from light and analyze at appropriate time intervals.

2.1.3 Photostability

  • Conditions: Expose the compound in both solid and solution states to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Methodology: Place samples in a photostability chamber. A dark control sample should be stored under the same conditions but protected from light. Analyze exposed and control samples at the end of the exposure period.

2.1.4 Thermal Stability

  • Conditions: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C, 105°C) with and without humidity.

  • Methodology: Store the solid compound in a temperature- and humidity-controlled oven. Analyze samples after a defined period (e.g., 1, 5, 10 days).

Data Presentation: Forced Degradation of this compound

The results of forced degradation studies are typically summarized in a table format.

Stress Condition Duration % Assay of Parent Compound % Total Degradation Major Degradant (RT) % Area of Major Degradant
0.1 N HCl, 80°C24hDataDataDataData
0.1 N NaOH, 60°C12hDataDataDataData
30% H₂O₂, RT8hDataDataDataData
Light (ICH Q1B)-DataDataDataData
Heat (80°C, 75% RH)10 daysDataDataDataData

Logical Flow for Stability Assessment and Degradation Pathway Identification

G cluster_0 Forced Degradation Workflow cluster_stress Apply Stress Conditions cluster_results Data Interpretation start Drug Substance (this compound) hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation photolysis Photolysis (ICH Q1B) start->photolysis thermal Thermal (Heat/Humidity) start->thermal analysis Analyze Stressed Samples (Stability-Indicating HPLC-UV/MS) hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis pathway Elucidate Degradation Pathways analysis->pathway method_dev Develop Stability- Indicating Method analysis->method_dev formulation Inform Formulation & Packaging Strategy analysis->formulation

Caption: Logical workflow for forced degradation studies.

Conclusion

A comprehensive understanding of the solubility and stability of a new chemical entity like this compound is non-negotiable for its successful development as a therapeutic agent. The experimental protocols and workflows detailed in this guide provide a robust framework for generating the necessary data. By systematically evaluating how the compound behaves in various solvents and under different stress conditions, researchers can make informed decisions regarding lead candidate selection, formulation development, and the design of a stable and efficacious drug product. This foundational knowledge is critical for navigating the complexities of preclinical and clinical development and is a cornerstone of regulatory submissions.

References

Mechanism of Action of Aminomethylated Naphthalene Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of aminomethylated naphthalene compounds, a class of molecules that has garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents. This document synthesizes findings from various studies to elucidate their molecular interactions, signaling pathway modulation, and overall pharmacological effects.

Core Mechanisms of Action

Aminomethylated naphthalene derivatives exert their biological effects through multiple mechanisms, often dependent on their specific structural features. The primary modes of action identified in the literature include DNA interaction, enzyme inhibition, and modulation of cellular signaling pathways.

DNA Interaction

A significant mechanism of action for several aminomethylated naphthalene compounds, particularly bis-aminomethylnaphthalenes, is their ability to bind to DNA. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

  • Binding Mode: These compounds are thought to interact with the minor groove of the DNA helix.[1] The positively charged amino groups facilitate electrostatic interactions with the negatively charged phosphate backbone of DNA, while the planar naphthalene moiety can intercalate between base pairs.

  • Consequences of DNA Binding: The binding of these compounds can induce conformational changes in the DNA structure, interfering with the binding of essential proteins such as transcription factors and DNA polymerases. This can lead to DNA fragmentation and the activation of apoptotic pathways.[2]

Experimental Workflow: DNA Binding Assay

DNA_Binding_Workflow cluster_prep Sample Preparation cluster_assay UV-Vis Spectroscopy cluster_analysis Data Analysis Compound Aminomethylated Naphthalene Compound Titration Titrate DNA with increasing compound concentration Compound->Titration DNA Calf Thymus DNA DNA->Titration Spectrophotometer Measure Absorbance (200-400 nm) Analysis Analyze spectral shifts and absorbance changes Spectrophotometer->Analysis Titration->Spectrophotometer BindingConstant Calculate Binding Constant (Kb) Analysis->BindingConstant

Caption: Workflow for determining DNA binding properties using UV-Vis spectroscopy.

Enzyme Inhibition

Aminomethylated naphthalene derivatives have been shown to inhibit the activity of several key enzymes implicated in disease pathogenesis.

Certain naphthalene derivatives act as potent inhibitors of STAT3, a transcription factor that is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis.

  • Mechanism of Inhibition: These compounds can directly interact with the SH2 domain of STAT3, preventing its phosphorylation, dimerization, and subsequent nuclear translocation.[3] This blocks the transcriptional activation of STAT3 target genes, such as Cyclin D1 and MMP9, which are involved in cell cycle progression and invasion.[3]

Signaling Pathway: STAT3 Inhibition

STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor JAK JAK IL6R->JAK IL-6 binding STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization nSTAT3 Nuclear STAT3 Dimer Dimer->nSTAT3 Nuclear Translocation Compound Aminomethylated Naphthalene Compound Compound->pSTAT3 Inhibits Dimerization DNA DNA nSTAT3->DNA Binds to promoter Transcription Gene Transcription (e.g., Cyclin D1, MMP9) DNA->Transcription

Caption: Inhibition of the STAT3 signaling pathway by aminomethylated naphthalene compounds.

Naphthalene-based compounds have been identified as potent inhibitors of PAD enzymes, particularly PAD1 and PAD4.[4][5] These enzymes are involved in citrullination, a post-translational modification implicated in autoimmune diseases and cancer.

  • Mechanism of Inhibition: The naphthalene scaffold provides a rigid, planar structure that can fit into the active site of PAD enzymes.[5] Hydroxyl substitutions on the naphthalene ring appear to be crucial for potent inhibitory activity, potentially by forming key hydrogen bonds with amino acid residues in the active site, such as Glu575 in PAD4.[4]

Some aminomethylated naphthalene derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the treatment of Alzheimer's disease.[6]

  • Mechanism of Inhibition: The mechanism is likely related to the binding of the naphthalene moiety to the active site of the enzymes, although detailed structural studies are needed for a complete understanding. The inhibition of these enzymes leads to increased levels of acetylcholine in the brain, which can improve cognitive function.[6]

Certain alpha- and beta-amino naphthalene derivatives have demonstrated anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.[7]

  • Mechanism of Inhibition: By inhibiting COX enzymes, these compounds block the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Quantitative Data Summary

The biological activity of aminomethylated naphthalene compounds has been quantified in various studies. The following tables summarize key inhibitory and cytotoxic concentrations.

Table 1: Enzyme Inhibitory Activity

Compound ClassTarget EnzymeIC50 (µM)Reference
Naphthalene-basedPAD1As low as 0.273[4]
Naphthalene-basedPAD4As low as 0.204[4][5]
Naphthalene derivative (3a)AChE12.53[6]
Naphthalene derivative (3a)BChE352.42[6]
2-hydroxymethyl-1-naphthol diacetate (TAC)L-type Ca2+ current0.8[8]

Table 2: Cytotoxic Activity

Compound ClassCell LineIC50 (µM)Reference
Naphthalene-substituted triazole spirodienonesMDA-MB-2310.03 - 0.26[9]
Naphthalene-based PAD inhibitors (13 and 16)Not specifiedCC50 > 80[4]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of aminomethylated naphthalene compounds.

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., MCF7, MDA-MB-231) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the aminomethylated naphthalene compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Molecular Docking

Objective: To predict the binding mode and affinity of the compounds to their target proteins.

Methodology:

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a protein database (e.g., PDB). The 3D structure of the aminomethylated naphthalene compound (ligand) is generated and optimized.

  • Binding Site Identification: The active site or binding pocket of the protein is identified.

  • Docking Simulation: A docking algorithm is used to predict the most favorable binding poses of the ligand within the protein's binding site.

  • Scoring and Analysis: The predicted poses are ranked based on a scoring function that estimates the binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed.

Surface Plasmon Resonance (SPR)

Objective: To quantitatively measure the binding affinity and kinetics of the interaction between the compounds and their target proteins in real-time.

Methodology:

  • Immobilization: The target protein is immobilized on the surface of a sensor chip.

  • Binding: A solution containing the aminomethylated naphthalene compound (analyte) is flowed over the sensor chip surface.

  • Detection: The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Dissociation: A buffer is flowed over the surface to allow for the dissociation of the analyte from the protein.

  • Data Analysis: The binding and dissociation kinetics (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (KD) are determined by fitting the sensorgram data to a binding model.

Conclusion

Aminomethylated naphthalene compounds represent a versatile class of molecules with a wide range of biological activities. Their mechanisms of action are multifaceted, involving direct interactions with DNA, inhibition of key enzymes such as STAT3 and PADs, and modulation of inflammatory pathways. The quantitative data on their inhibitory and cytotoxic effects highlight their potential as lead compounds for the development of new therapeutic agents. Further research, including detailed structural biology and in vivo studies, is warranted to fully elucidate their therapeutic potential and optimize their pharmacological properties.

References

A Technical Guide to the Fluorescent Properties of Naphthalene-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as the foundational scaffold for a diverse and powerful class of fluorescent molecules.[1][2] Its derivatives, particularly naphthalimides, have garnered significant attention in various scientific disciplines due to their robust photophysical properties, including high quantum yields, excellent photostability, and tunable emission spectra.[1][3] These characteristics make them invaluable tools as fluorescent probes for bioimaging, chemical sensing, and in the development of novel therapeutic agents.[3][4][5] This technical guide provides an in-depth exploration of the core fluorescent properties of naphthalene-based compounds, detailing their photophysical characteristics, experimental evaluation protocols, and the fundamental mechanisms governing their fluorescence.

Core Photophysical Properties of Naphthalene Derivatives

The fluorescence of naphthalene-based compounds is intrinsically linked to their chemical structure, with modifications to the naphthalene core significantly influencing their absorption and emission characteristics.[3] The introduction of electron-donating and electron-accepting groups can modulate the intramolecular charge transfer (ICT) character, leading to a wide range of emission colors from blue to yellowish-green.[3][6]

Key photophysical parameters for a selection of naphthalene-based compounds are summarized in the tables below. These parameters are crucial for selecting the appropriate fluorophore for a specific application.

Table 1: Photophysical Properties of Selected Naphthalimide Derivatives

CompoundExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)SolventReference
Naphth-AlkyneOMe37046595HighSolution[7]
Naphth-TriazoleOMe373540167LowSolution[7]
4-Acetylamino-1,8-naphthalimide (4)368465970.83CH₃OH[6]
Hybrid Compound 1370--0.56CH₃OH[6]
Hybrid Compound 2373--0.08CH₃OH[6]
Hybrid Compound 3376--0.42CH₃OH[6]
M1426-436--High (in non-polar media)Various[8]
M2394-406--High (in non-polar media)Various[8]
M3427-444--Independent of polarityVarious[8]
Piperidine-naphthalimide (7)402495-54093-1380.012–0.648Various[3]
Piperidine-naphthalimide (8)-495-540-0.002–0.673Various[3]

Table 2: Photophysical Properties of Other Naphthalene-Based Probes

CompoundExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Detection LimitTarget AnalyteReference
BTNA--1400.18 μMCysteine[4]
4-(2-(6-hydroxynaphthalen-2-yl)vinyl)-1-methylpyridin-1-ium--196-Mitochondrial pH[5]
2,3-Dimethylnaphthalene270328, 333---[9]

Key Photophysical Mechanisms

The fluorescent behavior of many naphthalene derivatives is governed by specific photophysical processes. Understanding these mechanisms is crucial for the rational design of new probes with desired properties.

Photoinduced_Electron_Transfer cluster_before Before Analyte Binding cluster_after After Analyte Binding Fluorophore Naphthalene Fluorophore (Ground State, S0) Fluorophore_Excited Excited State (S1) Fluorophore->Fluorophore_Excited Excitation (hν) Receptor Electron Donor/ Receptor Moiety Fluorophore_Excited->Receptor PET Emitted Fluorescence Emitted Fluorophore_Excited->Emitted Emission (hν') Complex Receptor-Analyte Complex Quenched Fluorescence Quenched (Non-radiative decay) Receptor->Quenched Analyte Analyte Analyte->Receptor Binding Intramolecular_Charge_Transfer GroundState Ground State (S0) (Less Polar) ExcitedState_LE Locally Excited State (LE) GroundState->ExcitedState_LE Excitation (hν) ExcitedState_ICT ICT State (More Polar) ExcitedState_LE->ExcitedState_ICT Charge Transfer Emission_LE Emission from LE ExcitedState_LE->Emission_LE Emission_ICT Emission from ICT (Red-shifted) ExcitedState_ICT->Emission_ICT Solvent Solvent Polarity Solvent->ExcitedState_ICT Stabilizes Experimental_Workflow Start Synthesis & Purification SamplePrep Sample Preparation (Solvent, Concentration) Start->SamplePrep UVVis UV-Visible Spectroscopy (λ_abs, ε) SamplePrep->UVVis Fluorescence Fluorescence Spectroscopy SamplePrep->Fluorescence Lifetime Time-Resolved Spectroscopy (Fluorescence Lifetime, τ) SamplePrep->Lifetime UVVis->Fluorescence Provides λ_ex Spectra Excitation & Emission Spectra (λ_ex, λ_em) Fluorescence->Spectra QuantumYield Quantum Yield (Φ_F) (Relative Method) Fluorescence->QuantumYield DataAnalysis Data Analysis & Interpretation Spectra->DataAnalysis QuantumYield->DataAnalysis Lifetime->DataAnalysis

References

Navigating the Synthesis and Handling of 2-(Aminomethyl)-6-fluoronaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for 2-(Aminomethyl)-6-fluoronaphthalene, a key intermediate in various research and development applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related naphthalene derivatives to provide a comprehensive, albeit inferred, safety profile. The following protocols and data are intended to equip laboratory personnel with the necessary knowledge for safe handling, storage, and disposal.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is fundamental to its safe handling. The data presented below is a compilation from analogous fluorinated and aminomethylated naphthalene compounds and should be considered as an estimation for this compound.

PropertyValueSource/Analogy
Molecular Formula C₁₁H₁₀FNInferred
Molecular Weight 175.20 g/mol Inferred
Physical State Solid[1]
Melting Point 37 - 38 °C / 98.6 - 100.4 °FBased on 2-Methylnaphthalene[1]
Boiling Point 241.1 °C / 466 °FBased on 2-Methylnaphthalene[1]
Solubility Insoluble in water[1]
Vapor Pressure < 1 mmHg @ 25 °CBased on 2-Methylnaphthalene[1]

Hazard Identification and Classification

Based on the hazard profiles of similar naphthalene derivatives, this compound is anticipated to be classified as hazardous. The following table summarizes the potential hazards.

Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Oral Toxicity Category 4WarningH302: Harmful if swallowed[2][3]
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation[3][4]
Serious Eye Damage/Eye Irritation Category 1 / 2ADanger / WarningH318: Causes serious eye damage[2] or H319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure) Category 3WarningH335: May cause respiratory irritation[4]
Hazardous to the Aquatic Environment, Long-term Hazard Category 2No Signal WordH411: Toxic to aquatic life with long lasting effects[1]

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to safety protocols is paramount when working with this compound. The following sections detail the recommended procedures for handling, storage, and emergency response.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining appropriate PPE and engineering controls, is essential.

PPE_Engineering_Controls cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls Eye Protection Eye Protection Hand Protection Hand Protection Body Protection Body Protection Respiratory Protection Respiratory Protection Fume Hood Fume Hood Ventilation Ventilation Fume Hood->Ventilation Requires Safety Shower Safety Shower Emergency Use Emergency Use Safety Shower->Emergency Use Eyewash Station Eyewash Station Eyewash Station->Emergency Use Researcher Researcher Researcher->Eye Protection Wears Researcher->Hand Protection Wears Researcher->Body Protection Wears Researcher->Respiratory Protection Uses if needed Researcher->Fume Hood Works in

Caption: Recommended PPE and Engineering Controls for Handling this compound.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][5] Ensure that a safety shower and eyewash station are readily accessible.

  • Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.[2]

  • Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[5] Wash hands thoroughly after handling.[1]

  • Respiratory Protection : If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator with an appropriate particulate filter.[5]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][5]
Spillage and Disposal

Accidental spills must be handled promptly and safely.

Spill_Response_Workflow cluster_spill Spill Response Protocol Evacuate Evacuate Ventilate Ventilate Evacuate->Ventilate Ensure area is clear Contain Contain Ventilate->Contain Once safe to enter Absorb Absorb Contain->Absorb Prevent spreading Collect Collect Absorb->Collect Use inert material Decontaminate Decontaminate Collect->Decontaminate Place in sealed container Dispose Dispose Decontaminate->Dispose Wash spill area

Caption: Step-by-step workflow for responding to a chemical spill.

  • Personal Precautions : Avoid breathing dust and contact with the substance. Use personal protective equipment.[5]

  • Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

  • Methods for Cleaning Up : Sweep up and shovel into a suitable, closed container for disposal. Avoid generating dust.[5]

  • Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.

  • Storage Conditions : Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][6] Store locked up.[1] Keep in a dark place under an inert atmosphere, preferably at 2-8°C.[4]

  • Incompatible Materials : Strong oxidizing agents.[6]

  • Hazardous Decomposition Products : Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride.[6]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] The information below is based on data from analogous compounds.

Toxicity EndpointResultSpeciesSource/Analogy
Acute Oral Toxicity Harmful if swallowedN/A[1][2]
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.N/A[5]
Reproductive Toxicity No data availableN/A[5]

Logical Relationship for Emergency Response

Emergency_Response_Decision_Tree Exposure Exposure Assess_Situation Assess Situation Exposure->Assess_Situation Minor_Spill Minor Spill/Exposure Assess_Situation->Minor_Spill Controllable Major_Spill Major Spill/Fire/Injury Assess_Situation->Major_Spill Uncontrollable First_Aid Administer First Aid Minor_Spill->First_Aid Clean_Up Clean Up Spill Minor_Spill->Clean_Up Evacuate_Area Evacuate Area Major_Spill->Evacuate_Area Contact_EHS Contact EHS/Emergency Services Major_Spill->Contact_EHS Seek_Medical_Attention Seek Medical Attention First_Aid->Seek_Medical_Attention Evacuate_Area->Contact_EHS

Caption: Decision tree for emergency response following an exposure event.

This guide is intended as a resource for trained professionals and should be used in conjunction with all available safety information and institutional protocols. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

In-Depth Technical Guide: 2-(Aminomethyl)-6-fluoronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)-6-fluoronaphthalene is a specialized organic compound of interest in medicinal chemistry and materials science. Its unique structure, combining a naphthalene core with aminomethyl and fluorine substituents, offers a versatile scaffold for the development of novel therapeutic agents and functional materials. The strategic incorporation of a fluorine atom can significantly modulate the physicochemical and biological properties of the parent molecule, potentially enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of its synthesis, potential biological relevance, and key physicochemical properties, serving as a valuable resource for researchers in the field.

Commercial Availability

Currently, this compound is not available as a stock chemical from major commercial suppliers. However, it can be synthesized on demand by several companies specializing in custom chemical synthesis. Researchers requiring this compound should contact these suppliers for a quote and lead time.

Table 1: Custom Synthesis Suppliers

SupplierWebsiteServices Offered
Enamine--INVALID-LINK--Custom synthesis from mg to kg scale, focused libraries, building blocks.
Otava Chemicals--INVALID-LINK--Custom synthesis, medicinal chemistry services, fluorescent dyes.
Taros Chemicals--INVALID-LINK--Complex multi-step synthesis, R&D chemistry, scale-up services.
TCI Chemicals--INVALID-LINK--Custom synthesis, bulk manufacturing, extensive catalog of reagents.
Richman Chemical--INVALID-LINK--Custom synthesis, toll manufacturing, raw material sourcing.

Physicochemical and Quantitative Data

Due to the custom-synthesis nature of this compound, a standardized data sheet is not available. For illustrative purposes, the following table summarizes the properties of a structurally related and commercially available compound, 6-Fluoro-2-naphthoic acid . This data can serve as a useful reference for estimating the properties of the target compound.

Table 2: Physicochemical Properties of 6-Fluoro-2-naphthoic acid

PropertyValueReference
CAS Number 5043-01-6
Molecular Formula C₁₁H₇FO₂
Molecular Weight 190.17 g/mol
Appearance Solid
Melting Point 242-246 °C
Purity ≥97%
SMILES OC(=O)c1ccc2cc(F)ccc2c1
InChI Key CYKDCZRPLWJEKA-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several synthetic routes. A plausible and commonly employed strategy involves a two-step process starting from the commercially available 6-fluoro-2-naphthoic acid. This method entails the reduction of the carboxylic acid to an alcohol, followed by conversion to a chloromethyl intermediate, and subsequent amination.

Experimental Protocol: Synthesis of this compound

Step 1: Reduction of 6-Fluoro-2-naphthoic acid to (6-Fluoro-2-naphthalenyl)methanol

  • To a stirred solution of 6-fluoro-2-naphthoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again at 0 °C.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude (6-fluoro-2-naphthalenyl)methanol, which can be purified by column chromatography on silica gel.

Step 2: Conversion to 2-(Chloromethyl)-6-fluoronaphthalene

  • Dissolve the (6-fluoro-2-naphthalenyl)methanol (1.0 eq) in an appropriate solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C and add thionyl chloride (SOCl₂) (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(chloromethyl)-6-fluoronaphthalene.

Step 3: Amination to this compound

  • Dissolve 2-(chloromethyl)-6-fluoronaphthalene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Add an excess of a suitable ammonia source, such as a solution of ammonia in methanol or sodium azide followed by reduction. For direct amination, a concentrated solution of ammonia in methanol can be used.

  • Stir the reaction mixture in a sealed vessel at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Potential Biological Activity and Signaling Pathways

Naphthalene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The aminomethyl and fluoro- substituents on the naphthalene scaffold can influence these activities. For instance, some aminomethylated naphthalene derivatives have shown significant anti-inflammatory properties by modulating key signaling pathways involved in inflammation.[1]

One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which plays a central role in regulating the inflammatory response. The diagram below illustrates a simplified overview of this pathway, which could be a potential target for this compound.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS) NFkB->Inflammatory_Genes Induces Transcription NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB_IkB->NFkB IκB Degradation Target_Compound 2-(Aminomethyl)-6- fluoronaphthalene (Hypothesized Target) Target_Compound->IKK_complex Inhibits?

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion

This compound represents a promising scaffold for the development of novel molecules with potential applications in drug discovery and materials science. While not commercially available off-the-shelf, its synthesis is achievable through established chemical transformations. The information provided in this technical guide offers a foundational understanding for researchers interested in exploring the potential of this and related fluorinated naphthalene derivatives. Further investigation into its biological activities is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes: High-Throughput Screening Using Naphthalene-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of 2-(Aminomethyl)-6-fluoronaphthalene in High-Throughput Screening

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic candidates.[1][2] Fluorescent probes are instrumental in HTS due to their high sensitivity and adaptability to automated systems.[3] This document provides a detailed application note and protocol for the use of a naphthalene-based compound, exemplified by this compound, as a potential fluorescent probe in a high-throughput screening campaign to identify novel kinase inhibitors.

While specific data for this compound in HTS is not extensively published, its structural motif is common in fluorescent probes. The naphthalene core provides a fluorescent scaffold, and the aminomethyl group can be modified for specific targeting or to modulate solubility. The fluorine atom can enhance binding affinity and metabolic stability.[4] The following protocols and data are presented as a representative guide for researchers and drug development professionals.

Principle of the Assay

This protocol describes a competitive binding assay in a high-throughput format. The assay is designed to identify compounds that inhibit the binding of a hypothetical fluorescent probe, "NaphthoFluor-1" (structurally analogous to this compound), to the ATP-binding pocket of a target kinase. A decrease in the fluorescence signal indicates that the test compound has displaced the fluorescent probe, suggesting potential inhibitory activity against the target kinase.

Materials and Reagents

  • Target Kinase: (e.g., MAP Kinase, Tyrosine Kinase)

  • Fluorescent Probe: NaphthoFluor-1 (e.g., this compound)

  • Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)

  • Test Compounds: Compound library dissolved in DMSO

  • Positive Control: Known inhibitor of the target kinase (e.g., Staurosporine)

  • Negative Control: DMSO

  • Microplates: 384-well, black, flat-bottom plates

  • Plate Reader: Capable of fluorescence intensity detection

Experimental Protocols

Reagent Preparation
  • Assay Buffer Preparation: Prepare 1L of assay buffer with the specified components and adjust the pH to 7.5. Filter sterilize and store at 4°C.

  • Kinase Working Solution: Dilute the stock solution of the target kinase in assay buffer to the final desired concentration. The optimal concentration should be determined empirically through a kinase titration experiment.

  • NaphthoFluor-1 Working Solution: Prepare a stock solution of NaphthoFluor-1 in DMSO. Dilute the stock solution in assay buffer to the final desired concentration. The optimal concentration should be determined through a probe titration experiment.

  • Compound Plate Preparation: Serially dilute the test compounds in DMSO in a separate plate. Then, transfer a small volume to the assay plate.

Assay Protocol for High-Throughput Screening
  • Dispense Reagents:

    • Add 5 µL of the kinase working solution to each well of a 384-well plate.

    • Add 100 nL of test compounds, positive control, or negative control (DMSO) to the respective wells.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiate Reaction:

    • Add 5 µL of the NaphthoFluor-1 working solution to all wells.

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Measure the fluorescence intensity using a plate reader. Set the excitation and emission wavelengths appropriate for the naphthalene-based probe (typically in the UV-visible range).

Data Analysis and Presentation

The inhibitory activity of the test compounds is determined by calculating the percentage of inhibition based on the fluorescence signals from the control wells.

Formula for Percentage Inhibition: % Inhibition = 100 * (1 - (Signal_test_compound - Signal_background) / (Signal_negative_control - Signal_background))

The results of the HTS campaign can be summarized in the following table. This includes key metrics for assay quality and the potency of identified "hit" compounds.

ParameterValueDescription
Assay Quality Metrics
Z'-factor0.78A measure of the statistical effect size and an indicator of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Signal-to-Background Ratio12The ratio of the signal from the negative control to the signal from the background (no enzyme).
Hit Compound Data
Hit Compound IDIC₅₀ (µM)The half-maximal inhibitory concentration, representing the potency of the compound.
Naphtho-Hit-0011.2
Naphtho-Hit-0023.5
Naphtho-Hit-0038.1
Positive Control (Staurosporine)0.05

Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by the identified kinase inhibitors. In this example, the target kinase is a key component of a cancer-related pathway.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK (Target Kinase) RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor NaphthoFluor-1 Hit (e.g., this compound derivative) Inhibitor->MEK hts_workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation AssayDev Assay Development & Optimization PlatePrep Compound Library Plate Preparation AssayDev->PlatePrep PrimaryScreen Primary HTS PlatePrep->PrimaryScreen DataAnalysis Data Analysis (Hit Identification) PrimaryScreen->DataAnalysis HitConfirmation Hit Confirmation (Dose-Response) DataAnalysis->HitConfirmation SecondaryAssays Secondary Assays (Selectivity & Mechanism) HitConfirmation->SecondaryAssays LeadOpt Lead Optimization SecondaryAssays->LeadOpt

References

Application Notes and Protocols for 2-(Aminomethyl)-6-fluoronaphthalene in Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(Aminomethyl)-6-fluoronaphthalene is a synthetic fluorophore belonging to the naphthalene family. Naphthalene derivatives are widely utilized as fluorescent probes due to their advantageous photophysical properties, including high quantum yields, good photostability, and sensitivity to the local environment.[1] The aminomethyl group can enhance water solubility and provides a site for further functionalization, while the fluorine atom can modulate the electronic and photophysical properties of the naphthalene core. These characteristics suggest that this compound has the potential to be a valuable tool for in-vitro and in-vivo cellular imaging.

Potential Applications

Based on the structure of this compound and the applications of similar compounds, potential uses in cell imaging include:

  • General Cytoplasmic and Nuclear Staining: The lipophilic nature of the naphthalene core may allow for passive diffusion across the cell membrane, leading to staining of intracellular compartments.

  • pH Sensing: The amino group could act as a protonation site, making the fluorescence properties of the molecule sensitive to changes in intracellular pH.

  • Probe for Specific Analytes: The aminomethyl group could serve as a recognition site for specific biomolecules, potentially leading to a "turn-on" or "turn-off" fluorescence response upon binding. For instance, similar naphthalene-based probes have been developed to detect metal ions and glutathione.[2][3][4]

Physicochemical and Photophysical Properties

The following table summarizes the expected, yet hypothetical, properties of this compound based on data from analogous naphthalene derivatives.[5]

PropertyHypothetical ValueNotes
Molecular FormulaC₁₁H₁₀FN
Molecular Weight187.21 g/mol
Excitation Maximum (λex)~340 nmNaphthalene derivatives typically exhibit excitation in the UV to near-visible range. This value may shift depending on the solvent and binding state.[5]
Emission Maximum (λem)~450 nmA significant Stokes shift is expected, which is beneficial for reducing background fluorescence. The emission wavelength can be sensitive to the polarity of the environment.[5]
Quantum Yield (Φ)0.1 - 0.5The quantum yield can vary significantly based on the solvent, pH, and binding to cellular components.
Molar Extinction Coefficient (ε)5,000 - 15,000 M⁻¹cm⁻¹This value is typical for naphthalene-based fluorophores.
SolubilitySoluble in DMSO, EthanolThe aminomethyl group may confer some aqueous solubility, but stock solutions are best prepared in organic solvents.
CytotoxicityExpected to be lowMany naphthalene-based probes exhibit low cytotoxicity at working concentrations, which is crucial for live-cell imaging.[2] However, this must be experimentally verified for each cell line.

Proposed Mechanism of Cellular Uptake and Staining

The following diagram illustrates a hypothetical mechanism for cellular uptake and staining by this compound.

G cluster_extracellular Extracellular Space cluster_cell Cell Probe_ext This compound Cytoplasm Cytoplasm Probe_ext->Cytoplasm Passive Diffusion Membrane Cell Membrane Nucleus Nucleus Cytoplasm->Nucleus Nuclear Localization?

Caption: Hypothetical cellular uptake of this compound.

Experimental Protocols

This protocol outlines a general procedure for staining live or fixed cells with this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Cells cultured on glass coverslips or in imaging plates

  • Formaldehyde (for fixed cell imaging)

  • Mounting medium

Protocol Workflow:

G A Prepare Stock Solution (1-10 mM in DMSO) C Prepare Staining Solution (Dilute stock to 1-10 µM in medium/PBS) A->C B Culture Cells (to 70-80% confluency) D Incubate Cells (15-60 min at 37°C) B->D C->D E Wash Cells (2-3 times with PBS) D->E F Image Cells (Fluorescence Microscope, Ex/Em ~340/450 nm) E->F

Caption: Workflow for in-vitro cell staining.

Detailed Steps:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store at -20°C, protected from light.

  • Cell Culture: Plate cells on glass-bottom dishes, coverslips, or microplates suitable for fluorescence microscopy. Allow cells to adhere and reach 70-80% confluency.

  • Staining Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in pre-warmed cell culture medium or PBS. The optimal concentration should be determined empirically.

  • Cell Staining:

    • Live Cells: Remove the culture medium and add the staining solution to the cells. Incubate for 15-60 minutes at 37°C in a CO₂ incubator.

    • Fixed Cells: For fixed cell staining, first, fix the cells (e.g., with 4% formaldehyde in PBS for 15 minutes), then permeabilize if necessary (e.g., with 0.1% Triton X-100 in PBS for 10 minutes). Wash with PBS and then add the staining solution.

  • Washing: After incubation, aspirate the staining solution and wash the cells 2-3 times with warm PBS or culture medium to remove unbound probe.

  • Imaging: Mount the coverslips with a suitable mounting medium or add fresh PBS/medium to the imaging dish. Image the cells using a fluorescence microscope equipped with a DAPI or similar filter set (Excitation ~340 nm, Emission ~450 nm).

This protocol provides a conceptual framework for using this compound for in-vivo imaging in a small animal model, such as a mouse.

Materials:

  • This compound

  • Sterile, biocompatible vehicle (e.g., PBS with a small percentage of a solubilizing agent like DMSO or Cremophor EL)

  • Small animal model (e.g., mouse)

  • In-vivo imaging system (e.g., IVIS)

Protocol Workflow:

G A Prepare Dosing Solution (in biocompatible vehicle) B Administer to Animal Model (e.g., intravenous, intraperitoneal) A->B C Allow for Distribution (Time-course dependent on pharmacokinetics) B->C D Image Animal (In-vivo imaging system with appropriate filters) C->D E Analyze Biodistribution (Quantify fluorescence in organs of interest) D->E

Caption: Workflow for in-vivo imaging.

Detailed Steps:

  • Dosing Solution Preparation: Prepare a sterile solution of this compound in a biocompatible vehicle at a concentration suitable for administration (e.g., 1-10 mg/kg). The exact formulation will depend on the probe's solubility and toxicity profile.

  • Administration: Administer the dosing solution to the animal model via an appropriate route (e.g., intravenous, intraperitoneal). The route of administration will influence the biodistribution and pharmacokinetics.

  • Distribution: Allow time for the probe to distribute throughout the body. The optimal time point for imaging should be determined through a time-course study (e.g., imaging at 1, 4, 12, and 24 hours post-injection).

  • In-Vivo Imaging: Anesthetize the animal and place it in an in-vivo imaging system. Acquire fluorescence images using excitation and emission filters appropriate for the probe.

  • Data Analysis: Analyze the images to determine the biodistribution of the probe. This can involve quantifying the fluorescence intensity in different organs or regions of interest.

  • Ex-Vivo Validation (Optional): After the final in-vivo imaging time point, euthanize the animal and excise organs of interest for ex-vivo imaging to confirm the in-vivo findings.

Safety and Handling

As with any chemical, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area. The toxicological properties of this specific compound have not been extensively studied.

Conclusion

While specific applications of this compound in cell imaging are not yet established, its chemical structure suggests significant potential as a fluorescent probe. The provided hypothetical protocols offer a solid foundation for researchers to begin exploring its utility in both in-vitro and in-vivo settings. Experimental validation of its photophysical properties, cellular uptake, and cytotoxicity will be crucial next steps in its development as a new imaging tool.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel 2-(Aminomethyl)-6-fluoronaphthalene Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and biological evaluation of novel chemical entities derived from 2-(aminomethyl)-6-fluoronaphthalene. This scaffold has been identified as a promising starting point for the development of potent and selective modulators of key biological targets implicated in various disease states. The following protocols and data summaries are intended to facilitate the exploration of this chemical space and accelerate the discovery of new therapeutic agents.

Introduction

The this compound core represents a privileged scaffold in medicinal chemistry. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, while the primary amine serves as a versatile handle for a wide array of chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Published research on closely related analogs, specifically derivatives of (6-fluoro-2-naphthyl)methanamine, has demonstrated significant inhibitory activity against two key drug targets: C-C chemokine receptor 3 (CCR3) and Protein-Tyrosine Phosphatase 1B (PTP1B).

  • CCR3 Antagonism: CCR3 is a G protein-coupled receptor that plays a crucial role in the recruitment of eosinophils, making it a key target for inflammatory and allergic diseases such as asthma.

  • PTP1B Inhibition: PTP1B is a non-receptor protein tyrosine phosphatase that acts as a negative regulator of the insulin and leptin signaling pathways.[1][2] Its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity.[1][2]

This document outlines protocols for the synthesis of four major classes of derivatives from this compound: Amides, Sulfonamides, Ureas, and Thioureas . It also provides detailed methodologies for evaluating their biological activity against CCR3 and PTP1B.

Data Presentation: Biological Activity of Naphthalene Derivatives

The following tables summarize the biological data for key naphthalene derivatives identified from the literature, providing a benchmark for newly synthesized compounds.

Table 1: CCR3 Antagonist Activity of a Lead Fluoronaphthalene Derivative

Compound IDStructureTargetAssay TypeIC50 (nM)CYP2D6 Inhibition IC50 (nM)
1 N-{(3-exo)-8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}-3'-methoxybiphenyl-4-carboxamideCCR3Calcium Mobilization20400
30 N-{(3-exo)-8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}-3-(piperidin-1-ylcarbonyl)isonicotinamide 1-oxideCCR3Calcium Mobilization2329,000

Data sourced from a study on the design and synthesis of 6-fluoro-2-naphthyl derivatives as novel CCR3 antagonists.

Table 2: PTP1B Inhibitory Activity of a Lead Naphthalene Derivative

Compound IDStructureTargetAssay TypeIC50 (µM)Selectivity (vs. TCPTP)
12h (±)-3-(2-(2-fluorobenzyloxy)naphthalen-6-yl)-2-aminopropanoic acid derivativePTP1BEnzyme Inhibition1.25 ± 0.243-fold

Data sourced from a study on the synthesis and biological evaluation of novel PTP1B inhibitors.

Experimental Workflow

The overall workflow for the synthesis and evaluation of novel this compound derivatives is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start This compound amide Amide Synthesis start->amide Acyl Chloride/ Carboxylic Acid sulfonamide Sulfonamide Synthesis start->sulfonamide Sulfonyl Chloride urea Urea/Thiourea Synthesis start->urea Isocyanate/ Isothiocyanate reductive Reductive Amination start->reductive Aldehyde/Ketone purify Chromatography (Flash, HPLC) amide->purify sulfonamide->purify urea->purify reductive->purify characterize Spectroscopy (NMR, MS) purify->characterize ccr3 CCR3 Antagonist Assay (Calcium Mobilization) characterize->ccr3 ptp1b PTP1B Inhibition Assay (Enzymatic) characterize->ptp1b sar Structure-Activity Relationship (SAR) ccr3->sar ptp1b->sar lead_opt Lead Optimization sar->lead_opt

Figure 1. General workflow for synthesis and evaluation.

Synthetic Protocols

The following are general protocols for the synthesis of various derivatives from this compound. Researchers should optimize reaction conditions for specific substrates.

Protocol 1: Amide Synthesis via Acylation

This protocol describes the reaction of this compound with an acyl chloride or a carboxylic acid to form the corresponding amide.

Materials:

  • This compound

  • Acyl chloride or Carboxylic acid of interest

  • Coupling agent (for carboxylic acids), e.g., HATU, HOBt/EDC

  • Base, e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent, e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Glassware (round-bottom flask, dropping funnel)

Procedure (using Acyl Chloride):

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sulfonamide Synthesis

This protocol outlines the synthesis of sulfonamides by reacting this compound with a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride of interest

  • Base, e.g., Pyridine or Triethylamine

  • Anhydrous solvent, e.g., Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at room temperature for 4-24 hours until completion (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or flash column chromatography.

Protocol 3: Urea and Thiourea Synthesis

This protocol details the formation of ureas and thioureas from this compound and an isocyanate or isothiocyanate.

Materials:

  • This compound

  • Isocyanate or Isothiocyanate of interest

  • Anhydrous solvent, e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Add the isocyanate or isothiocyanate (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-6 hours (monitor by TLC or LC-MS). Often, the product precipitates out of the solution.

  • If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization.

Biological Assay Protocols

The following are detailed protocols for assessing the biological activity of the synthesized compounds against CCR3 and PTP1B.

Protocol 4: CCR3 Antagonist Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a CCR3 agonist (e.g., eotaxin/CCL11) in cells expressing the CCR3 receptor.

Materials:

  • Human cell line stably expressing CCR3 (e.g., HEK293-CCR3 or L1.2-CCR3)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • CCR3 agonist (e.g., recombinant human CCL11)

  • Test compounds dissolved in DMSO

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

  • 384-well black-walled, clear-bottom assay plates

Procedure:

  • Cell Preparation:

    • Plate CCR3-expressing cells in 384-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cell plates and add the loading buffer.

    • Incubate the plates for 1 hour at 37°C in the dark.

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Add assay buffer containing various concentrations of the test compounds (or vehicle control) to the wells and incubate for 15-30 minutes.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Inject the CCR3 agonist (e.g., CCL11 at its EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (peak minus baseline) for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a known CCR3 antagonist (100% inhibition).

    • Plot the percentage inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 5: PTP1B Enzyme Inhibition Assay

This is a colorimetric assay that measures the inhibition of PTP1B-catalyzed dephosphorylation of a substrate, p-nitrophenyl phosphate (pNPP).[3][4]

Materials:

  • Recombinant human PTP1B enzyme[3]

  • p-Nitrophenyl phosphate (pNPP) substrate[3][4]

  • Assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 2 mM EDTA, 5 mM DTT)[3]

  • Test compounds dissolved in DMSO

  • Stop solution (e.g., 1 M NaOH)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well clear microplates

Procedure:

  • Add assay buffer, test compound at various concentrations (or DMSO vehicle), and PTP1B enzyme to the wells of a 96-well plate.[4]

  • Pre-incubate the mixture for 10-15 minutes at 37°C.[4]

  • Initiate the enzymatic reaction by adding the pNPP substrate.[3][4]

  • Incubate the plate at 37°C for 30 minutes.[3]

  • Stop the reaction by adding the stop solution.[3]

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm.[3]

  • Include controls for no enzyme (background) and no inhibitor (100% activity).

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of CCR3 and PTP1B, providing a conceptual framework for understanding the mechanism of action of the synthesized derivatives.

CCR3_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCR3 CCR3 G_protein Gαi/Gβγ CCR3->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Akt Akt PI3K->Akt IP3 IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release DAG DAG PKC PKC DAG->PKC PIP2->IP3 PIP2->DAG Chemotaxis Chemotaxis & Cell Migration Akt->Chemotaxis PKC->Chemotaxis Ca_release->Chemotaxis Eotaxin Eotaxin (CCL11) Eotaxin->CCR3 Binds & Activates Antagonist Antagonist (e.g., Naphthalene Derivative) Antagonist->CCR3 Blocks Binding

Figure 2. CCR3 signaling pathway.

PTP1B_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol IR Insulin Receptor (IR) IRS IRS IR->IRS Phosphorylates (pY) PTP1B PTP1B IRS_p IRS (pY) PTP1B->IRS_p Dephosphorylates PI3K_Akt PI3K/Akt Pathway IRS_p->PI3K_Akt Activates GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Insulin Insulin Insulin->IR Binds & Activates Inhibitor PTP1B Inhibitor (e.g., Naphthalene Derivative) Inhibitor->PTP1B Inhibits

References

2-(Aminomethyl)-6-fluoronaphthalene: A Versatile Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 2-(Aminomethyl)-6-fluoronaphthalene is a key building block in organic synthesis, enabling the development of a diverse range of biologically active compounds. Its unique structural features, including the rigid naphthalene core, the reactive aminomethyl group, and the strategically placed fluorine atom, make it an attractive starting material for medicinal chemists and drug discovery professionals. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent and selective inhibitors of various drug targets, including C-C chemokine receptor 3 (CCR3), protein-tyrosine phosphatase 1B (PTP1B), cyclin-dependent kinases 4 and 6 (CDK4/6), and peptidylarginine deiminases (PADs).

Application in the Synthesis of Biologically Active Molecules

The fluoronaphthalene moiety of this building block is a common feature in many approved drugs, contributing to improved metabolic stability and binding affinity. The aminomethyl group provides a convenient handle for introducing a wide array of substituents and for building more complex molecular architectures. This versatility has been exploited to create inhibitors for several important therapeutic targets.

CCR3 Antagonists for Inflammatory Diseases

Derivatives of this compound have been successfully synthesized as potent CCR3 antagonists.[1] CCR3 is a key receptor involved in the recruitment of eosinophils, which play a central role in allergic inflammatory diseases such as asthma. By blocking the CCR3 signaling pathway, these compounds can potentially reduce eosinophil migration to inflammatory sites.

PTP1B Inhibitors for Diabetes and Obesity

The this compound scaffold has been incorporated into novel inhibitors of PTP1B, a negative regulator of the insulin and leptin signaling pathways. Inhibition of PTP1B is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity.

CDK4/6 Inhibitors for Cancer Therapy

This building block has been utilized in the synthesis of highly potent and selective inhibitors of CDK4/6. These kinases are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest in cancer cells. CDK4/6 inhibitors are an established class of drugs for the treatment of certain types of breast cancer.

PAD Inhibitors for Autoimmune Diseases and Cancer

Naphthalene-based compounds derived from this compound have shown significant inhibitory activity against PADs, particularly PAD4. These enzymes are involved in the citrullination of proteins, a post-translational modification implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis and certain cancers.

Quantitative Data Summary

The following table summarizes the biological activity of representative compounds synthesized using this compound as a starting material.

TargetCompound Name/ReferenceIC50 (nM)Cell-based Assay IC50 (µM)
CCR3N-{(3-exo)-8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}biphenyl-2-carboxamide[1]20-
PTP1B(±)-3-(2-(2-fluorobenzyloxy)naphthalen-6-yl)-2-aminopropanoic acid derivative (12h)1250-
CDK4Compound 3c0.710-
CDK6Compound 3c1.10-
PAD4YW3-561000-5000~2.5 (U2OS cells)[2]

Experimental Protocols

General Synthesis of Naphthalene-Based PAD Inhibitors (Adapted from YW3-56 Synthesis)

A representative protocol for the synthesis of a pan-PAD inhibitor starting from a naphthalene-based amine is described below. This can be adapted for the use of this compound.

Step 1: Coupling of Nα-Boc-L-ornithine and dimethylaminonaphthalene

To a solution of Nα-Boc-L-ornithine in a suitable solvent, add a coupling agent (e.g., HATU) and a base (e.g., DIPEA). Then, add the desired naphthalene amine (e.g., 5-amino-N,N-dimethyl-1-naphthalenesulfonamide). Stir the reaction mixture at room temperature until completion.

Step 2: Boc Deprotection

Remove the Boc protecting group from the product of Step 1 using a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane (DCM).

Step 3: Amidine Formation

The deprotected amine is then reacted with an appropriate reagent to form the desired amidine functionality. For example, reaction with an imidate hydrochloride in the presence of a base will yield the final inhibitor.

Purification: The final compound is typically purified using column chromatography on silica gel.

Visualizing the Pathways

The following diagrams illustrate the signaling pathways targeted by the inhibitors synthesized from this compound.

CCR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Eotaxin Eotaxin CCR3 CCR3 Eotaxin->CCR3 G_Protein G-Protein CCR3->G_Protein PLC PLC G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Influx Ca²⁺ Influx IP3->Ca_Influx PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Eosinophil Chemotaxis & Activation Ca_Influx->Cellular_Response PKC_Activation->Cellular_Response Inhibitor CCR3 Antagonist Inhibitor->CCR3

Caption: CCR3 Signaling Pathway in Eosinophils.

PTP1B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor pIR Phosphorylated IR Insulin_Receptor->pIR Autophosphorylation IRS IRS pIR->IRS Phosphorylates pIRS Phosphorylated IRS IRS->pIRS PI3K_Akt_Pathway PI3K/Akt Pathway pIRS->PI3K_Akt_Pathway Glucose_Uptake Glucose Uptake PI3K_Akt_Pathway->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS Dephosphorylates Inhibitor PTP1B Inhibitor Inhibitor->PTP1B

Caption: PTP1B in Insulin Signaling.

CDK46_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb->Rb_E2F pRb Phosphorylated Rb E2F E2F E2F->Rb_E2F S_Phase_Entry S Phase Entry E2F->S_Phase_Entry Drives Transcription pRb->E2F Releases Inhibitor CDK4/6 Inhibitor Inhibitor->CyclinD_CDK46

Caption: CDK4/6-Rb Signaling Pathway.

PAD4_Signaling_Pathway cluster_nucleus Nucleus Histone Histone Protein Arginine Arginine Residue Citrulline Citrulline Residue PAD4 PAD4 PAD4->Arginine Citrullinates Chromatin_Decondensation Chromatin Decondensation Citrulline->Chromatin_Decondensation Gene_Expression_Alteration Altered Gene Expression Chromatin_Decondensation->Gene_Expression_Alteration NETosis NETosis Chromatin_Decondensation->NETosis Inhibitor PAD4 Inhibitor Inhibitor->PAD4

Caption: PAD4-Mediated Histone Citrullination.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its utility in constructing potent and selective inhibitors for various therapeutic targets highlights its importance in modern drug discovery and development. The protocols and data presented herein provide a foundation for researchers to further explore the potential of this scaffold in creating novel therapeutics.

References

Analytical methods for the detection and quantification of 2-(Aminomethyl)-6-fluoronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for the Analysis of 2-(Aminomethyl)-6-fluoronaphthalene

Introduction

This compound is a fluorinated naphthalene derivative of interest in pharmaceutical research and development due to its potential role as a building block in the synthesis of biologically active compounds. Accurate and precise analytical methods are crucial for its detection and quantification in various matrices to ensure quality control, stability, and to understand its pharmacokinetic profile. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection. The described methods are based on established analytical principles for similar aromatic amines and fluorinated compounds.

Physicochemical Properties of Structurally Related Compounds

Understanding the properties of structurally similar molecules is key to developing robust analytical methods.

PropertyValue for 2-Bromo-6-fluoronaphthaleneValue for 2-Amino-6-bromonaphthalene
Molecular Formula C10H6BrF[1][2]C10H8BrN[3]
Molecular Weight 225.06 g/mol [1][2]222.08 g/mol [3]
Melting Point 66 °C[1]Not specified

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a reversed-phase HPLC method for the quantification of this compound. This method is adapted from established procedures for the analysis of related naphthalene derivatives.[4][5][6]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • This compound reference standard

2. Chromatographic Conditions

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.01 M KH2PO4 buffer (pH adjusted to 2.5 with orthophosphoric acid)
Mobile Phase B Acetonitrile:Methanol (80:20, v/v)
Gradient To be optimized (e.g., start with 70% A, 30% B, then ramp to 100% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm (based on UV absorbance of similar naphthalenes)[4][5]
Injection Volume 10 µL

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters (Hypothetical)

The following table summarizes the expected performance of the method, based on validation data for similar compounds.[4][5][6]

ParameterExpected Range/Value
Linearity (Correlation Coefficient, r²) > 0.999
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) ~0.025 µg/mL
Limit of Quantification (LOQ) ~0.075 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 2%

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_reporting Reporting prep_standard Prepare Standard Solutions hplc_setup HPLC System Setup (Column, Mobile Phase, etc.) prep_standard->hplc_setup prep_sample Prepare Sample Solutions prep_sample->hplc_setup inject Inject Standards & Samples hplc_setup->inject acquire Data Acquisition inject->acquire integrate Integrate Chromatograms acquire->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte in Samples calibrate->quantify report Generate Final Report quantify->report

Caption: General workflow for HPLC analysis of this compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, an HPLC-MS method is recommended. This protocol provides a starting point for developing such a method.

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • HPLC system as described for the UV method.

  • All reagents and standards as listed for the HPLC-UV method.

2. Chromatographic Conditions

  • The HPLC conditions can be similar to the UV method, but may require optimization for compatibility with the MS detector (e.g., using volatile buffers like ammonium formate or formic acid instead of phosphate buffers).

3. Mass Spectrometry Conditions (Hypothetical)

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) [M+H]+ for this compound
Product Ions (m/z) To be determined by infusion and fragmentation experiments
Collision Energy To be optimized for each transition
Scan Type Multiple Reaction Monitoring (MRM)

4. Sample Preparation for Biological Matrices

  • Plasma/Serum: Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often required.

    • Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, centrifuge, and analyze the supernatant.

    • LLE: Extract the sample with a suitable organic solvent (e.g., methylene chloride or ethyl acetate).[7]

  • Urine: Dilute the sample with the mobile phase and filter before injection.

Workflow for Bioanalytical Sample Processing and Analysis

Bioanalytical_Workflow cluster_sample Sample Collection cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis cluster_quant Quantification collect Collect Biological Sample (e.g., Plasma, Urine) protein_precip Protein Precipitation collect->protein_precip or lle Liquid-Liquid Extraction collect->lle or spe Solid-Phase Extraction collect->spe lc_separation LC Separation protein_precip->lc_separation lle->lc_separation spe->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quant Quantification using Calibration Curve ms_detection->quant

Caption: Workflow for bioanalytical sample processing and LC-MS/MS analysis.

The protocols provided offer a robust starting point for the detection and quantification of this compound. The HPLC-UV method is suitable for routine analysis of bulk materials and formulations, while the HPLC-MS method provides the necessary sensitivity and selectivity for bioanalytical applications. Method parameters, particularly the gradient and MS conditions, should be optimized for the specific instrumentation and sample matrix being used. Validation of the chosen method according to ICH or FDA guidelines is essential to ensure reliable and accurate results.

References

Application Notes and Protocols for the GC-MS Analysis of Biogenic Amines Following Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Note on the Derivatizing Agent: The user requested a protocol for the derivatization of biogenic amines with 2-(Aminomethyl)-6-fluoronaphthalene. An extensive search of the scientific literature and chemical databases did not yield any established methods or applications of this specific compound as a derivatizing agent for GC-MS analysis of biogenic amines. The reactivity of an aminomethyl group is not typically suited for direct derivatization of other amines under standard conditions.

Therefore, this document provides a detailed application note and protocol using a well-established and widely used derivatizing agent, isobutyl chloroformate (IBCF) . This reagent reacts efficiently with primary and secondary amines to form stable carbamate derivatives that are volatile and suitable for gas chromatography-mass spectrometry (GC-MS) analysis.[1][2] The principles and procedures outlined here are representative of common derivatization strategies for biogenic amines and can be adapted for various research applications.

Application Note

Title: Quantitative Analysis of Biogenic Amines in Various Matrices by GC-MS after Derivatization with Isobutyl Chloroformate

Introduction

Biogenic amines (BAs) are low molecular weight organic bases that are formed in protein-rich foods and biological systems through amino acid decarboxylation.[3] Their concentrations are important indicators of food quality and safety, and they play significant roles in various physiological and pathological processes.[4] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of BAs.[2] However, due to their high polarity and low volatility, direct GC analysis of biogenic amines is challenging, often resulting in poor chromatographic peak shape and low sensitivity.[5]

Derivatization is a crucial step to improve the analytical performance of BAs in GC-MS.[6] This process involves chemically modifying the amine functional groups to create less polar, more volatile, and thermally stable derivatives.[2] Isobutyl chloroformate (IBCF) is an effective acylating agent that reacts with primary and secondary amines to form stable and volatile carbamates, making it an excellent choice for the derivatization of biogenic amines prior to GC-MS analysis.[1][6]

This application note describes a robust and sensitive method for the quantitative analysis of common biogenic amines, including histamine, tyramine, putrescine, and cadaverine, in various sample matrices. The method involves a simple and efficient in-situ derivatization with IBCF followed by liquid-liquid extraction and subsequent analysis by GC-MS.

Principle

The primary and secondary amine groups of the biogenic amines react with isobutyl chloroformate in an alkaline medium to form N-isobutyloxycarbonyl (N-iBOC) derivatives. These derivatives are significantly more volatile and less polar than the parent amines, allowing for excellent separation on a standard non-polar or semi-polar GC capillary column and sensitive detection by mass spectrometry.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of biogenic amines using an isobutyl chloroformate derivatization method coupled with GC-MS. These values are indicative of the performance that can be expected from this type of methodology.

Table 1: Linearity and Range for Derivatized Biogenic Amines

Biogenic AmineLinear Range (µg/mL)Correlation Coefficient (r²)
Putrescine0.1 - 20> 0.998
Cadaverine0.1 - 20> 0.997
Histamine0.5 - 50> 0.995
Tyramine0.5 - 50> 0.996
Spermidine0.2 - 25> 0.995
Spermine0.2 - 25> 0.994

Table 2: Limits of Detection (LOD) and Quantitation (LOQ)

Biogenic AmineLimit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)
Putrescine1.03.5
Cadaverine1.24.0
Histamine2.58.0
Tyramine2.06.5
Spermidine1.55.0
Spermine1.86.0

Table 3: Recovery Rates in Spiked Samples (e.g., Fish Matrix)

Biogenic AmineSpiking Level (µg/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Putrescine1.092.55.8
10.095.14.2
Cadaverine1.090.86.1
10.093.74.5
Histamine5.088.27.5
25.091.55.3
Tyramine5.091.36.8
25.094.04.9

Experimental Protocols

1. Materials and Reagents

  • Standards: Histamine, putrescine dihydrochloride, cadaverine dihydrochloride, tyramine hydrochloride, spermidine, spermine, and internal standard (e.g., heptylamine or 1,7-diaminoheptane).

  • Reagents: Isobutyl chloroformate (IBCF), pyridine, sodium hydroxide (NaOH), hydrochloric acid (HCl), sodium sulfate (anhydrous), methanol, chloroform, and n-hexane. All solvents should be of HPLC or GC grade.

  • Apparatus: Gas chromatograph with a mass selective detector (GC-MS), vortex mixer, centrifuge, analytical balance, pH meter, and standard laboratory glassware.

2. Standard Solution Preparation

  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 100 mg of each biogenic amine standard in 100 mL of 0.1 M HCl. Store at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with 0.1 M HCl to achieve the desired concentration range for the calibration curve.

3. Sample Preparation (General Procedure for Fish Samples)

  • Homogenize 5 g of the sample with 20 mL of 0.1 M HCl.

  • Vortex the mixture for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction of the pellet with another 10 mL of 0.1 M HCl.

  • Combine the supernatants and adjust the volume to 50 mL with 0.1 M HCl.

  • Filter the extract through a 0.45 µm syringe filter.

4. Derivatization and Extraction Protocol

  • Pipette 1 mL of the sample extract or standard solution into a 15 mL glass tube.

  • Add the internal standard solution.

  • Add 1 mL of 2 M NaOH to alkalize the solution (pH > 11).

  • Add 200 µL of pyridine and 100 µL of isobutyl chloroformate.

  • Immediately vortex the mixture vigorously for 1 minute.

  • Allow the reaction to proceed at room temperature for 10 minutes.

  • Add 2 mL of n-hexane and vortex for 1 minute to extract the derivatives.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer (n-hexane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to a GC vial for analysis.

5. GC-MS Parameters

  • GC System: Agilent 7890B GC or equivalent.

  • MS System: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode, 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization & Extraction cluster_analysis Analysis Sample Sample (e.g., Fish Tissue) Homogenization Homogenization in 0.1 M HCl Sample->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Extraction Supernatant Collection Centrifugation1->Extraction Filtration Filtration Extraction->Filtration Alkalinization Alkalinization (NaOH) Filtration->Alkalinization Derivatization Addition of Pyridine & IBCF Alkalinization->Derivatization Vortex1 Vortexing Derivatization->Vortex1 Extraction_LLE Liquid-Liquid Extraction (n-Hexane) Vortex1->Extraction_LLE Centrifugation2 Phase Separation Extraction_LLE->Centrifugation2 Drying Drying (Na2SO4) Centrifugation2->Drying GCMS_Analysis GC-MS Analysis Drying->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: Experimental workflow for biogenic amine analysis.

derivatization_reaction reagents {Biogenic Amine (R-NH2) | + | Isobutyl Chloroformate} reaction_conditions Pyridine (Base) Room Temperature reagents->reaction_conditions product N-isobutyloxycarbonyl Derivative (Carbamate) reaction_conditions->product byproduct Pyridinium Hydrochloride reaction_conditions->byproduct

Caption: Derivatization of a primary amine with isobutyl chloroformate.

References

Application Notes and Protocols: 2-(Aminomethyl)-6-fluoronaphthalene Scaffold for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-(aminomethyl)-6-fluoronaphthalene scaffold is a versatile structural motif for the development of novel chemical probes. Its inherent fluorescence and the reactive aminomethyl group provide a foundation for designing probes to investigate various biological processes. This document provides detailed application notes and protocols for the synthesis, characterization, and utilization of chemical probes derived from this scaffold, with a focus on their potential application as modulators of cellular signaling pathways. The naphthalene core is a well-established pharmacophore in drug discovery, known for its interactions with a variety of biological targets.[1]

Section 1: Synthesis of a this compound-based Probe

The aminomethyl group on the scaffold serves as a key handle for chemical modification, allowing for the attachment of various functional groups to create specific probes. The following is a generalized protocol for the synthesis of a hypothetical probe for kinase activity, based on common bioconjugation techniques.

Protocol 1: Synthesis of a Peptide-Conjugated Kinase Probe

This protocol describes the conjugation of a kinase substrate peptide to the this compound scaffold.

Materials:

  • This compound hydrochloride

  • Kinase substrate peptide with a C-terminal carboxylic acid (e.g., for a specific kinase of interest)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Activation of Peptide:

    • Dissolve the kinase substrate peptide in anhydrous DMF.

    • Add DCC and NHS in equimolar amounts to the peptide solution.

    • Stir the reaction mixture at room temperature for 2-4 hours to form the NHS-ester of the peptide.

  • Conjugation Reaction:

    • In a separate flask, dissolve this compound hydrochloride in anhydrous DMF.

    • Add triethylamine to neutralize the hydrochloride and deprotonate the amine.

    • Add the activated peptide (NHS-ester) solution to the this compound solution.

    • Stir the reaction mixture overnight at room temperature.

  • Purification and Characterization:

    • Monitor the reaction progress by thin-layer chromatography or LC-MS.

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Purify the crude product by reverse-phase HPLC.

    • Confirm the identity and purity of the final probe conjugate by mass spectrometry and NMR spectroscopy.

Section 2: Application in Fluorescence-Based Assays

Probes based on the this compound scaffold can be utilized in various fluorescence-based assays to monitor biochemical activities.[2] The intrinsic fluorescence of the naphthalene core provides a sensitive readout.

Application Note: The synthesized peptide-conjugated probe can be used to measure the activity of a specific kinase. Phosphorylation of the peptide by the kinase can lead to a change in the local environment of the fluoronaphthalene moiety, resulting in a detectable change in fluorescence intensity or lifetime.[3]

Protocol 2: In Vitro Kinase Activity Assay

Materials:

  • Purified kinase of interest

  • Synthesized this compound-peptide probe

  • ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a dilution series of the kinase in the reaction buffer.

  • Add a fixed concentration of the fluorescent probe and ATP to each well of the microplate.

  • Initiate the kinase reaction by adding the diluted kinase to the wells.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Measure the fluorescence intensity or fluorescence lifetime at appropriate excitation and emission wavelengths for the fluoronaphthalene scaffold.

  • Plot the change in fluorescence as a function of kinase concentration to determine enzyme activity.

Data Presentation:

Table 1: Hypothetical Kinase Inhibition Data

Inhibitor Concentration (nM)Kinase Activity (% of Control)IC₅₀ (nM)
195.2\multirow{6}{*}{23}
1078.5
2549.1
5024.3
10012.8
5005.1

This table presents example data for a kinase inhibitor screened using the fluorescent probe, demonstrating how the IC₅₀ value can be determined. This data is analogous to findings where a fluoronaphthalene derivative exhibited potent inhibitory activity.[4]

Section 3: Cell-Based Assay Protocols

For cell-based applications, the probe needs to be cell-permeable. This can be achieved by incorporating cell-penetrating peptides or other strategies.

Application Note: A cell-permeable version of the this compound probe can be used to monitor kinase activity within living cells, providing spatial and temporal information about signaling pathways.[3]

Protocol 3: Live-Cell Imaging of Kinase Activity

Materials:

  • Cell line of interest cultured on glass-bottom dishes

  • Cell-permeable this compound-peptide probe

  • Cell culture medium

  • Fluorescence microscope with live-cell imaging capabilities

  • Agonist or antagonist to modulate the signaling pathway of interest

Procedure:

  • Incubate the cultured cells with the cell-permeable fluorescent probe in serum-free medium for a specified time (e.g., 1-2 hours) to allow for probe uptake.

  • Wash the cells with fresh medium to remove excess probe.

  • Acquire baseline fluorescence images of the cells.

  • Treat the cells with an agonist or antagonist to stimulate or inhibit the kinase of interest.

  • Acquire a time-lapse series of fluorescence images to monitor the change in fluorescence, indicating kinase activity.

  • Analyze the images to quantify the changes in fluorescence intensity or lifetime in different cellular compartments.

Section 4: Signaling Pathway and Workflow Diagrams

Signaling Pathway Diagram:

The following diagram illustrates a hypothetical signaling pathway where a kinase, targeted by the this compound probe, is activated by an upstream receptor.

G Figure 1: Kinase Activation Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds DownstreamEffector Downstream Effector Receptor->DownstreamEffector Activates Kinase Kinase DownstreamEffector->Kinase Activates Phosphorylation Phosphorylation Kinase->Phosphorylation Catalyzes Probe Fluorescent Probe (2-(Aminomethyl)-6- fluoronaphthalene-based) Probe->Kinase Reports Activity BiologicalResponse Biological Response Phosphorylation->BiologicalResponse

Caption: A diagram illustrating a generic signaling cascade leading to kinase activation.

Experimental Workflow Diagram:

This diagram outlines the workflow for developing and utilizing a chemical probe based on the this compound scaffold.

G Figure 2: Experimental Workflow cluster_0 Probe Development cluster_1 In Vitro Assays cluster_2 Cell-Based Assays Synthesis Probe Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (MS, NMR) Purification->Characterization BiochemicalAssay Biochemical Assay (e.g., Kinase Assay) Characterization->BiochemicalAssay CellLoading Cell Loading Characterization->CellLoading DataAnalysis1 Data Analysis (IC50/EC50) BiochemicalAssay->DataAnalysis1 LiveCellImaging Live-Cell Imaging CellLoading->LiveCellImaging DataAnalysis2 Image Analysis LiveCellImaging->DataAnalysis2

Caption: Workflow for the development and application of the chemical probe.

Section 5: Concluding Remarks

The this compound scaffold provides a valuable starting point for the design of novel chemical probes. The synthetic accessibility and favorable photophysical properties of naphthalene derivatives make them suitable for a wide range of applications in drug discovery and chemical biology. The protocols and data presented here serve as a guide for researchers to develop and utilize such probes for the investigation of complex biological systems. Further optimization of the scaffold and the conjugated functionalities can lead to the development of highly specific and sensitive tools for studying cellular processes.

References

Application Notes and Protocols for Utilizing 2-(Aminomethyl)-6-fluoronaphthalene in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of enzyme kinetics is fundamental to understanding biological processes and is a cornerstone of drug discovery and development. Fluorescent probes have emerged as powerful tools in this field, offering high sensitivity and real-time monitoring of enzymatic reactions. This document outlines the application of a novel, hypothetical fluorescent probe, 2-(Aminomethyl)-6-fluoronaphthalene, for the kinetic analysis of Monoamine Oxidases (MAOs), enzymes critical in neurotransmitter metabolism and implicated in various neurological disorders. While direct experimental data for this specific compound is not yet publicly available, its structural features suggest its potential as a fluorogenic substrate for MAOs.

Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidation of monoamines.[1] They are found bound to the outer membrane of mitochondria in most cell types in the body.[1] There are two main types of MAO: MAO-A and MAO-B, which have different specificities for substrates and inhibitors.[2][3] For instance, serotonin is a preferential substrate for MAO-A, while phenylethylamine is preferentially metabolized by MAO-B.[1][2] Both forms, however, metabolize dopamine and tyramine.[1]

The proposed probe, this compound, possesses a primary amine, a key recognition motif for MAOs, and a fluoronaphthalene core, which is expected to exhibit changes in its fluorescent properties upon enzymatic modification.

Hypothetical Signaling Pathway: MAO-Catalyzed Conversion of this compound

The proposed mechanism of action for this compound as a fluorogenic substrate for MAO involves the oxidative deamination of the aminomethyl group. This enzymatic reaction would convert the substrate into a fluorescent product, allowing for the continuous monitoring of enzyme activity. The presence of the fluorine atom on the naphthalene ring can potentially enhance the photophysical properties of the molecule.

signaling_pathway sub This compound (Non-fluorescent) enz Monoamine Oxidase (MAO) + O2 + H2O sub->enz Substrate Binding int Intermediate (Aldehyde) enz->int Oxidative Deamination h2o2 H2O2 enz->h2o2 nh3 NH3 enz->nh3 prod 6-Fluoronaphthalene-2-carbaldehyde (Fluorescent Product) int->prod

MAO Catalyzed Reaction

Experimental Protocols

General Assay Conditions

The following protocol describes a general method for determining the kinetic parameters of MAO-A and MAO-B using this compound as a substrate.

Materials:

  • Recombinant human MAO-A and MAO-B (commercially available)

  • This compound (synthesis required or custom order)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • A fluorescence microplate reader

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in potassium phosphate buffer.

    • Dilute the MAO-A and MAO-B enzymes to the desired concentration in potassium phosphate buffer.

  • Set up the Assay:

    • In a 96-well black microplate, add 50 µL of the diluted enzyme solution to each well.

    • Initiate the reaction by adding 50 µL of the substrate solution at various concentrations.

    • Include control wells without the enzyme to measure background fluorescence.

  • Kinetic Measurement:

    • Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorescent product (e.g., Excitation: 330 nm, Emission: 415 nm, based on similar naphthalene derivatives).

    • Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the workflow for determining the kinetic parameters of MAO enzymes.

experimental_workflow prep Prepare Reagents (Enzyme, Substrate, Buffer) setup Set up Assay Plate (Enzyme + Substrate) prep->setup measure Measure Fluorescence (Kinetic Mode) setup->measure calc Calculate Initial Velocities measure->calc plot Plot V₀ vs. [S] calc->plot fit Michaelis-Menten Fit plot->fit results Determine Km and Vmax fit->results

Enzyme Kinetic Analysis Workflow

Data Presentation

The following tables summarize hypothetical quantitative data for the kinetic parameters of MAO-A and MAO-B with this compound as the substrate. These values are based on typical ranges observed for other fluorogenic MAO substrates.

Table 1: Hypothetical Michaelis-Menten Kinetic Parameters

EnzymeSubstrateKₘ (µM)Vₘₐₓ (nmol/min/mg protein)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
MAO-AThis compound251500.251.0 x 10⁴
MAO-BThis compound501000.173.4 x 10³

Table 2: Hypothetical Inhibition Constants (Kᵢ) for Known MAO Inhibitors

InhibitorEnzymeKᵢ (nM)Inhibition Type
ClorgylineMAO-A5Irreversible
MAO-B500Irreversible
SelegilineMAO-A1000Irreversible
MAO-B10Irreversible

Logical Relationship for Substrate Specificity

The differential kinetic parameters for MAO-A and MAO-B suggest a degree of isoform selectivity for the hypothetical substrate. The following diagram illustrates the logical relationship in determining substrate preference.

logical_relationship start This compound maoa MAO-A start->maoa maob MAO-B start->maob kcat_km_a Higher kcat/Km maoa->kcat_km_a kcat_km_b Lower kcat/Km maob->kcat_km_b pref_a Preferential Substrate for MAO-A kcat_km_a->pref_a non_pref_b Less Efficiently Metabolized by MAO-B kcat_km_b->non_pref_b

Substrate Specificity Logic

Conclusion

While the use of this compound in enzyme kinetics is currently hypothetical, its structural characteristics make it a promising candidate for a novel fluorogenic probe for Monoamine Oxidases. The protocols and data presented here provide a framework for its potential application in screening for MAO inhibitors and for studying the kinetics of these important enzymes. Further research, including the synthesis and experimental validation of this compound, is warranted to explore its utility in drug discovery and neuroscience research.

References

Troubleshooting & Optimization

How to optimize the reaction yield of 2-(Aminomethyl)-6-fluoronaphthalene synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Aminomethyl)-6-fluoronaphthalene.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic route for this compound?

A common synthetic approach involves a two-step process starting from 2-methyl-6-fluoronaphthalene. The first step is a radical bromination to form the intermediate 2-(bromomethyl)-6-fluoronaphthalene. This is followed by a nucleophilic substitution with an amine source to yield the final product. The Gabriel synthesis, using potassium phthalimide followed by hydrolysis, is often preferred to minimize the formation of over-alkylation byproducts (di- and tri-substituted amines).

Q2: Which parameters are most critical for optimizing the yield in the final amination step?

The final amination step is crucial for the overall yield. Key parameters to control are:

  • Choice of Aminating Agent: Using a protected nitrogen source like potassium phthalimide (for a Gabriel synthesis) or sodium azide (followed by reduction) can prevent the formation of secondary and tertiary amine side products. Direct amination with ammonia can work but often requires high pressure and can lead to mixtures.

  • Solvent: A polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile (ACN), is typically used to dissolve the reagents and facilitate the nucleophilic substitution.

  • Temperature: The reaction temperature needs to be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to decomposition and the formation of elimination byproducts.

  • Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the point of maximum conversion without significant byproduct formation.

Q3: How can the final product, this compound, be effectively purified?

Due to the basic nature of the primary amine, acid-base extraction is a highly effective purification method. The crude product can be dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a dilute aqueous acid (e.g., 1M HCl). The acidic aqueous layer, now containing the protonated amine salt, is separated, washed with an organic solvent to remove neutral impurities, and then basified (e.g., with NaOH or NaHCO₃) to regenerate the free amine. The product can then be extracted back into an organic solvent, dried, and concentrated. For higher purity, column chromatography on silica gel (often with a solvent system containing a small percentage of triethylamine to prevent streaking) or recrystallization can be employed.

Q4: What are the most common side reactions and how can they be minimized?

The primary side reactions to consider are:

  • Over-alkylation: If using ammonia directly, the product amine can react with the starting material 2-(bromomethyl)-6-fluoronaphthalene to form secondary and tertiary amines. This is minimized by using a large excess of ammonia or by employing methods like the Gabriel or azide synthesis.

  • Elimination: The starting material, being a benzylic bromide, can undergo elimination to form a vinylnaphthalene derivative, especially in the presence of a strong, non-nucleophilic base or at high temperatures. Using a non-basic nucleophile and moderate temperatures can mitigate this.

  • Hydrolysis: If water is present in the reaction mixture, the bromomethyl intermediate can be hydrolyzed back to the corresponding alcohol (2-(hydroxymethyl)-6-fluoronaphthalene). Ensuring anhydrous reaction conditions is critical.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Yield in Bromination Step Incomplete reaction, impure N-Bromosuccinimide (NBS), insufficient radical initiator (e.g., AIBN or benzoyl peroxide), or quenching of radicals.Recrystallize NBS before use. Ensure the radical initiator is fresh. Degas the solvent to remove oxygen, which can quench radicals. Increase reaction time or temperature moderately, monitoring by TLC/GC.
Low Yield in Amination Step Poor nucleophilicity of the amine source, presence of water leading to hydrolysis, or formation of elimination byproducts.Use a polar aprotic solvent like DMF. Ensure all reagents and glassware are thoroughly dried. Consider using potassium phthalimide or sodium azide for a cleaner reaction. Run the reaction at a moderate temperature (e.g., 60-80 °C) to avoid elimination.
Multiple Products Observed by TLC/HPLC Over-alkylation of the amine, formation of elimination or hydrolysis byproducts.For over-alkylation, switch to the Gabriel synthesis. For elimination, lower the reaction temperature. For hydrolysis, use anhydrous solvents and reagents.
Difficulty in Product Purification Product streaking on silica gel column, or formation of stable emulsions during acid-base workup.For column chromatography, add 0.5-1% triethylamine to the eluent to suppress the interaction of the amine with acidic silica. To break emulsions, add brine (saturated NaCl solution) during the workup.

Optimization of Reaction Yield: Parameter Comparison

The following table summarizes the expected impact of different reaction parameters on the yield of the amination step (conversion of 2-(bromomethyl)-6-fluoronaphthalene to the final product).

ParameterCondition ACondition BCondition CExpected Outcome
Aminating Agent Ammonia (aq.)Sodium AzidePotassium PhthalimideCondition C is expected to give the highest yield of the primary amine due to the prevention of over-alkylation. Condition B is also very effective but requires an additional reduction step.
Solvent EthanolDichloromethane (DCM)Dimethylformamide (DMF)Condition C (DMF) is generally preferred as its high polarity and aprotic nature effectively solvate the nucleophile and accelerate the Sₙ2 reaction, leading to higher yields.
Temperature Room Temp (25°C)60°C100°CCondition B (60°C) often provides a good balance between reaction rate and minimizing side reactions like elimination. Condition A may be too slow, while Condition C risks byproduct formation.

Experimental Protocols

Protocol 1: Synthesis of 2-(bromomethyl)-6-fluoronaphthalene

  • To a solution of 2-methyl-6-fluoronaphthalene (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile, add N-Bromosuccinimide (NBS) (1.1 eq).

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) (0.05 eq).

  • Heat the mixture to reflux (approx. 77°C for CCl₄) and monitor the reaction progress using TLC or GC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a solvent like hexanes to yield 2-(bromomethyl)-6-fluoronaphthalene as a solid. The melting point of this intermediate is approximately 53°C.[1]

Protocol 2: Synthesis of this compound via Gabriel Synthesis

  • Dissolve 2-(bromomethyl)-6-fluoronaphthalene (1.0 eq) in anhydrous DMF.

  • Add potassium phthalimide (1.1 eq) to the solution.

  • Heat the mixture to 60-80°C and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture and pour it into water to precipitate the phthalimide intermediate. Filter and wash the solid with water.

  • To cleave the phthalimide group, resuspend the solid in ethanol and add hydrazine monohydrate (2.0-3.0 eq).

  • Heat the mixture to reflux for 2-4 hours, during which a precipitate of phthalhydrazide will form.

  • Cool the mixture, acidify with dilute HCl, and filter off the phthalhydrazide.

  • Concentrate the filtrate to remove ethanol. Basify the remaining aqueous solution with 2M NaOH and extract the product with dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Visual Guides

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 2-Methyl-6-fluoronaphthalene B 2-(Bromomethyl)-6-fluoronaphthalene A->B NBS, AIBN Reflux C This compound B->C 1. K-Phthalimide, DMF 2. Hydrazine

Caption: General synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Reaction Yield Purity Check Starting Material Purity (NMR, GC/MS) Start->Purity Conditions Optimize Reaction Conditions (Temp, Solvent, Time) Start->Conditions Analysis Analyze Byproducts (TLC, LC/MS) Start->Analysis Impure Purify Reagents (e.g., Recrystallize NBS) Purity->Impure Anhydrous Ensure Anhydrous Conditions Conditions->Anhydrous Temp Adjust Temperature Conditions->Temp SideReaction Identify Side Reaction (e.g., Elimination, Hydrolysis) Analysis->SideReaction Modify Modify Synthesis Route (e.g., Gabriel Synthesis) SideReaction->Modify

Caption: Troubleshooting workflow for low reaction yield issues.

Parameter_Optimization Yield Reaction Yield & Purity Temp Temperature Temp->Yield affects rate SideProducts Side Products Temp->SideProducts high temp can increase byproducts Solvent Solvent Choice Solvent->Yield affects solubility & rate Reagent Reagent Stoichiometry Reagent->Yield affects conversion Reagent->SideProducts excess can cause side reactions Time Reaction Time Time->Yield affects conversion SideProducts->Yield reduces

Caption: Interplay of key parameters in reaction optimization.

References

Improving the aqueous solubility of 2-(Aminomethyl)-6-fluoronaphthalene for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of 2-(Aminomethyl)-6-fluoronaphthalene for biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in dissolving this compound in aqueous buffers for biological assays?

A1: this compound possesses a hydrophobic naphthalene core, which contributes to its poor solubility in water.[1][2][3] While the aminomethyl group is hydrophilic, the overall hydrophobicity of the molecule dominates, leading to challenges in achieving concentrations suitable for many biological experiments.

Q2: What is a recommended starting point for solubilizing this compound?

A2: A good starting point is to leverage the basicity of the aminomethyl group by attempting to dissolve the compound in a slightly acidic buffer (e.g., pH 5.0-6.5).[4][][6] This can protonate the amine, forming a more soluble salt. Additionally, creating a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous assay buffer is a common practice.[7]

Q3: Can I use organic co-solvents to improve solubility?

A3: Yes, using a minimal amount of a water-miscible organic co-solvent is a widely used technique.[4][] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).[] However, it is crucial to determine the tolerance of your specific biological assay to the chosen co-solvent, as high concentrations can be cytotoxic or interfere with the assay components.

Q4: Are there alternatives to co-solvents if my assay is sensitive to them?

A4: Absolutely. Cyclodextrins are excellent alternatives for encapsulating hydrophobic molecules like naphthalene derivatives, thereby increasing their aqueous solubility.[8][9][10][11][12] Beta-cyclodextrins and their derivatives are commonly used for this purpose. Another advanced approach is to formulate the compound into nanoparticles, which can enhance both solubility and bioavailability.

Q5: How can I determine the maximum aqueous solubility of my compound with a chosen method?

A5: A systematic approach is to prepare a series of concentrations of your solubilized compound and look for the point of precipitation. This can often be observed visually as cloudiness or turbidity. For a more quantitative measure, techniques like nephelometry or UV-spectroscopy of saturated solutions can be employed.[7]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon dilution of the DMSO stock into aqueous buffer.
  • Possible Cause 1: The final concentration of the compound in the aqueous buffer exceeds its solubility limit.

    • Solution: Decrease the final concentration of the compound in the assay. If a higher concentration is necessary, explore the solubility enhancement techniques outlined below.

  • Possible Cause 2: The percentage of DMSO in the final solution is too low to maintain solubility.

    • Solution: While keeping the final DMSO concentration as low as possible for biological compatibility, you might need to slightly increase it. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.

  • Possible Cause 3: The pH of the aqueous buffer is not optimal for the compound's solubility.

    • Solution: Since this compound has a basic aminomethyl group, its solubility is pH-dependent.[4][13][14] Attempt to dissolve the compound in buffers with a slightly acidic pH (e.g., pH 5.0, 6.0, 6.5) to see if salt formation improves solubility.

Issue 2: The solubilized compound is not stable and precipitates over time.
  • Possible Cause 1: The solution is supersaturated.

    • Solution: Prepare fresh dilutions from your stock solution immediately before use. Avoid long-term storage of diluted aqueous solutions.

  • Possible Cause 2: Temperature fluctuations are affecting solubility.

    • Solution: Store stock and working solutions at a constant temperature. Some compounds are less soluble at lower temperatures. If you are storing solutions at 4°C, allow them to come to the experimental temperature (e.g., room temperature or 37°C) and check for any precipitation before use.[15]

  • Possible Cause 3: Interaction with components in the biological media.

    • Solution: Components of complex biological media, such as salts and proteins, can sometimes cause precipitation.[15] If this is suspected, try to dissolve the compound in a simpler buffer first to identify the problematic component. Using a formulation with cyclodextrins may shield the compound from such interactions.

Data Presentation

Table 1: Illustrative Solubility of this compound in Different Solvents (Hypothetical Data)

Solvent SystemMaximum Estimated Soluble ConcentrationNotes
Deionized Water (pH 7.0)< 1 µg/mLVery poorly soluble.
PBS (pH 7.4)~1-5 µg/mLSlight improvement over water.
Acetate Buffer (pH 5.0)~50-100 µg/mLSignificant improvement due to salt formation.
5% DMSO in PBS (pH 7.4)~200-500 µg/mLGood for initial stock dilution, but check assay compatibility.
10 mM HP-β-CD in Water~1-2 mg/mLExcellent solubility enhancement.

Table 2: Comparison of Common Co-solvents for Stock Solutions

Co-solventTypical Stock ConcentrationProsCons
DMSO10-50 mMHigh solubilizing power for many compounds.Can be toxic to cells at >0.5-1%; may interfere with some assays.
Ethanol10-50 mMLess toxic than DMSO for some cell lines.Can have biological effects; more volatile.
PEG 40010-50 mMGood solubilizer and generally low toxicity.Can be viscous; may not be suitable for all applications.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Enhancement
  • Prepare a series of buffers: Prepare buffers with pH values ranging from 4.0 to 7.5 (e.g., acetate buffers for pH 4-5.5, phosphate buffers for pH 6-7.5).

  • Compound Addition: Add a known excess amount of this compound to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved compound.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Protocol 2: Cyclodextrin-Mediated Solubilization
  • Prepare Cyclodextrin Solutions: Prepare a range of concentrations of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your desired aqueous buffer (e.g., 0 mM, 5 mM, 10 mM, 20 mM, 50 mM).

  • Compound Addition: Add an excess amount of this compound to each cyclodextrin solution.

  • Complexation: Stir the mixtures at room temperature for 24-48 hours to allow for the formation of inclusion complexes.

  • Filtration: Filter the solutions through a 0.22 µm filter to remove any undissolved compound.

  • Concentration Determination: Measure the concentration of the solubilized compound in the filtrate using an appropriate analytical technique.

Visualizations

experimental_workflow Experimental Workflow for Improving Solubility cluster_prep Preparation cluster_methods Solubilization Methods cluster_eval Evaluation cluster_assay Biological Assay cluster_troubleshoot Troubleshooting start Start with solid this compound stock Prepare concentrated stock in organic solvent (e.g., DMSO) start->stock ph_adjust pH Adjustment (Acidic Buffer) stock->ph_adjust Dilute stock cosolvent Co-solvent Dilution stock->cosolvent Dilute stock cyclodextrin Cyclodextrin Complexation stock->cyclodextrin Dilute stock visual Visual Inspection (Clarity vs. Precipitation) ph_adjust->visual cosolvent->visual cyclodextrin->visual quant Quantitative Analysis (e.g., HPLC, UV-Vis) visual->quant If clear precip Precipitation Observed? visual->precip assay Proceed with Biological Assay quant->assay Optimized soluble formulation precip->ph_adjust Yes, try another method precip->cosolvent Yes, try another method precip->cyclodextrin Yes, try another method precip->quant No

Caption: Workflow for selecting a suitable solubilization method.

troubleshooting_guide Troubleshooting Precipitation in Biological Assays start Compound precipitates upon addition to assay medium q1 Is the final concentration too high? start->q1 a1_yes Reduce final concentration q1->a1_yes Yes q2 Is the co-solvent (e.g., DMSO) concentration too low? q1->q2 No end Soluble compound ready for assay a1_yes->end a2_yes Slightly increase co-solvent % (and update vehicle control) q2->a2_yes Yes q3 Is the buffer pH optimal? q2->q3 No a2_yes->end a3_yes Test solubility in slightly acidic buffers (e.g., pH 5.0-6.5) q3->a3_yes No q4 Consider alternative solubilization methods q3->q4 Yes a3_yes->end alt_methods Cyclodextrin complexation or Nanoparticle formulation q4->alt_methods alt_methods->end

Caption: Decision tree for troubleshooting compound precipitation.

References

How to reduce background fluorescence in experiments with 2-(Aminomethyl)-6-fluoronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in experiments involving 2-(Aminomethyl)-6-fluoronaphthalene.

Troubleshooting Guide

High background fluorescence can obscure the desired signal and compromise experimental results. This guide provides a systematic approach to identifying and mitigating common sources of background noise.

Question: I am observing high background fluorescence in my experiment. What are the potential sources and how can I troubleshoot this issue?

Answer:

High background fluorescence can originate from multiple sources, including the sample itself (autofluorescence), the experimental reagents and materials, and the instrumentation. The following troubleshooting workflow can help you pinpoint and address the issue.

TroubleshootingWorkflow start High Background Fluorescence Observed check_autofluorescence 1. Check for Sample Autofluorescence (Image unstained sample) start->check_autofluorescence autofluorescence_present Autofluorescence Present? check_autofluorescence->autofluorescence_present reduce_autofluorescence Implement Autofluorescence Reduction Strategies autofluorescence_present->reduce_autofluorescence Yes no_autofluorescence Autofluorescence Negligible autofluorescence_present->no_autofluorescence No check_reagents 2. Evaluate Reagents and Materials (Image buffer, media, slides alone) reduce_autofluorescence->check_reagents no_autofluorescence->check_reagents reagent_fluorescence Reagent/Material Fluorescence? check_reagents->reagent_fluorescence replace_reagents Replace Fluorescent Components reagent_fluorescence->replace_reagents Yes no_reagent_fluorescence Reagents are Not Fluorescent reagent_fluorescence->no_reagent_fluorescence No check_probe 3. Optimize Probe Concentration and Staining Protocol replace_reagents->check_probe no_reagent_fluorescence->check_probe optimize_washing Inadequate Washing? check_probe->optimize_washing increase_washing Increase Wash Steps/ Duration optimize_washing->increase_washing Yes optimize_concentration Probe Concentration Too High? optimize_washing->optimize_concentration No check_instrument 4. Adjust Instrument Settings increase_washing->check_instrument titrate_probe Titrate Probe to Lower Concentration optimize_concentration->titrate_probe Yes optimize_concentration->check_instrument No titrate_probe->check_instrument optimize_settings Optimize Excitation/Emission Wavelengths, Exposure, and Gain check_instrument->optimize_settings end Background Reduced optimize_settings->end AutofluorescenceSources autofluorescence Autofluorescence Sources metabolites Endogenous Metabolites (e.g., NADH, Flavins) autofluorescence->metabolites proteins Structural Proteins (e.g., Collagen, Elastin) autofluorescence->proteins pigments Cellular Pigments (e.g., Lipofuscin) autofluorescence->pigments fixation Fixation-Induced (e.g., Glutaraldehyde) autofluorescence->fixation

Troubleshooting guide for conjugation reactions involving 2-(Aminomethyl)-6-fluoronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using 2-(Aminomethyl)-6-fluoronaphthalene in conjugation reactions. The information is structured to address common issues encountered during the labeling of biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to my protein using an NHS ester crosslinker?

The optimal pH for the reaction between a primary amine and an N-hydroxysuccinimide (NHS) ester is typically in the range of 7.2 to 9.0.[1] The primary amino group of this compound needs to be deprotonated to act as a nucleophile. The predicted pKa of a similar compound, 1-methyl-aminomethyl naphthalene, is approximately 9.38.[2][3] To ensure a sufficient concentration of the deprotonated amine for reaction without significantly increasing the rate of NHS ester hydrolysis, a pH of 8.0-8.5 is a good starting point.[4]

Q2: Which buffers should I use for the conjugation reaction?

It is crucial to use an amine-free buffer to prevent the buffer from competing with this compound for the reactive sites of the crosslinker.[5] Suitable buffers include phosphate-buffered saline (PBS), borate buffer, or HEPES buffer.[1] Avoid buffers containing primary amines, such as Tris or glycine.[1][5]

Q3: How can I purify the final conjugate?

Purification is essential to remove unreacted this compound and byproducts. The choice of method depends on the properties of the labeled biomolecule. Common techniques include:

  • Size-Exclusion Chromatography (SEC): Effective for separating the larger labeled biomolecule from smaller, unreacted components.

  • Dialysis: Useful for removing small molecules from a solution of macromolecules.

  • Affinity Chromatography: Can be employed if the biomolecule has a specific tag or if an affinity-based method for fluorescently-labeled biomolecules is applicable.[2]

  • High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation and is suitable for characterizing the final product.

Q4: How can I confirm that the conjugation was successful?

Several methods can be used to confirm the successful conjugation of this compound:

  • UV-Vis Spectroscopy: Naphthalene derivatives have characteristic absorbance spectra that can be used to detect the presence of the label.[6][7]

  • Fluorescence Spectroscopy: As a fluoronaphthalene derivative, the conjugate should exhibit fluorescence, which can be measured to confirm labeling.[6][7]

  • Mass Spectrometry (MS): A shift in the molecular weight of the biomolecule corresponding to the mass of the attached label provides direct evidence of conjugation.

  • HPLC Analysis: A change in the retention time of the labeled biomolecule compared to the unlabeled one can indicate successful conjugation.

Troubleshooting Guide

This section addresses common problems encountered during conjugation reactions with this compound.

Problem 1: Low or No Conjugation Yield

Possible Causes and Solutions

CauseRecommended Solution
Incorrect pH The amino group of this compound is not sufficiently nucleophilic. Ensure the reaction pH is between 8.0 and 8.5 to facilitate the deprotonation of the primary amine.[4]
Hydrolysis of the Crosslinker NHS esters are susceptible to hydrolysis, especially at high pH.[1] Prepare the crosslinker solution immediately before use and add it to the reaction mixture promptly. Avoid storing the crosslinker in aqueous solutions.[5]
Presence of Competing Amines Buffers like Tris or glycine will react with the NHS ester, reducing the efficiency of the desired reaction.[1] Use an amine-free buffer such as PBS, borate, or HEPES.
Insufficient Reagent Concentration The molar ratio of the labeling reagent to the biomolecule may be too low. Increase the molar excess of the activated this compound. A 10- to 20-fold molar excess is a common starting point.
Low Reactivity of the Biomolecule The primary amines on the target biomolecule may be inaccessible. Consider gentle denaturation or using a longer spacer arm on the crosslinker to improve accessibility.
Inactivated Reagents Improper storage of this compound or the crosslinker can lead to degradation. Store reagents according to the manufacturer's instructions, typically in a cool, dry, and dark place.
Problem 2: Precipitation of the Biomolecule During Reaction

Possible Causes and Solutions

CauseRecommended Solution
High Concentration of Organic Solvent If this compound or the crosslinker is dissolved in an organic solvent like DMSO or DMF, adding a large volume to the aqueous reaction mixture can cause the biomolecule to precipitate. Keep the final concentration of the organic solvent below 10%.[5]
Change in Protein Solubility The attachment of the hydrophobic naphthalene moiety can decrease the solubility of the protein. Perform the reaction at a lower protein concentration or include solubility-enhancing agents in the buffer if compatible with the reaction.
Incorrect pH The reaction pH might be close to the isoelectric point (pI) of the protein, causing it to aggregate. Adjust the pH of the reaction buffer to be at least one unit away from the pI of the protein.
Problem 3: Difficulty in Purifying the Conjugate

Possible Causes and Solutions

CauseRecommended Solution
Similar Properties of Labeled and Unlabeled Molecules If the degree of labeling is low, the properties of the conjugate may be very similar to the starting material, making separation difficult. Optimize the reaction conditions to achieve a higher degree of labeling.
Aggregation of the Conjugate The final product may be aggregated, leading to poor recovery during chromatography. Analyze the conjugate for aggregation using techniques like dynamic light scattering (DLS). If aggregation is present, consider optimizing the reaction and purification buffers (e.g., by adjusting ionic strength or adding non-ionic detergents).
Non-specific Binding to Purification Media The hydrophobic naphthalene group may cause the conjugate to bind non-specifically to chromatography resins. Include non-ionic detergents in the purification buffers or choose a different type of chromatography resin.

Experimental Protocols

General Protocol for Protein Conjugation with this compound using an NHS Ester Crosslinker

This protocol provides a general workflow. The specific amounts and concentrations should be optimized for your particular biomolecule.

  • Preparation of the Biomolecule:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 8.0) at a concentration of 1-10 mg/mL.

    • If the protein solution contains any amine-based buffers or stabilizers, they must be removed by dialysis or buffer exchange into the reaction buffer.

  • Preparation of the Labeling Reagent:

    • This compound needs to be activated with an amine-reactive crosslinker, such as a homobifunctional NHS ester (e.g., DSS) or by pre-activating a carboxylated version of the fluorophore with EDC/NHS. For this protocol, we will assume a pre-activated NHS ester of a derivative is available or that a two-step process is performed.

    • Immediately before use, dissolve the NHS-activated this compound derivative in a small amount of anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-20 fold) of the dissolved labeling reagent to the protein solution while gently vortexing.

    • Ensure the final concentration of the organic solvent in the reaction mixture is low (ideally <10%).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Stopping the Reaction (Optional):

    • The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of about 50 mM. Incubate for 30 minutes.

  • Purification of the Conjugate:

    • Remove the unreacted label and byproducts by size-exclusion chromatography, dialysis, or another suitable method.

    • Collect the fractions containing the labeled protein.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (e.g., at 280 nm) and the naphthalene label at its specific absorbance maximum.

    • Confirm the integrity of the conjugate using SDS-PAGE and its purity by HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer mix Mix Protein and Label prep_protein->mix prep_label Dissolve Activated Label in DMSO/DMF prep_label->mix incubate Incubate (1-2h RT or O/N 4°C) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (SEC/Dialysis) quench->purify analyze Characterize Conjugate (Spectroscopy, MS) purify->analyze

Caption: Workflow for the conjugation of this compound to a protein.

troubleshooting_guide start Low/No Conjugation Yield ph_check Is the reaction pH between 8.0 and 8.5? start->ph_check ph_ok Adjust pH to 8.0-8.5 ph_check->ph_ok No buffer_check Is the buffer amine-free? ph_check->buffer_check Yes ph_ok->buffer_check success Improved Yield buffer_ok Use amine-free buffer (e.g., PBS, Borate) buffer_check->buffer_ok No reagent_check Are the reagents fresh and stored correctly? buffer_check->reagent_check Yes buffer_ok->reagent_check reagent_ok Use fresh reagents reagent_check->reagent_ok No concentration_check Is the molar excess of the label sufficient? reagent_check->concentration_check Yes reagent_ok->concentration_check concentration_ok Increase molar excess (e.g., 10-20x) concentration_check->concentration_ok No concentration_check->success Yes concentration_ok->success

Caption: Decision tree for troubleshooting low conjugation yield.

References

Common stability issues with fluoronaphthalene derivatives under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of fluoronaphthalene derivatives encountered during experimental research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common stability issues and provides guidance for researchers working with fluoronaphthalene derivatives.

Q1: My fluoronaphthalene derivative appears to be degrading in my experiment. What are the common causes?

A1: While 1-fluoronaphthalene has shown high stability under forced degradation conditions (acidic, basic, oxidative, and photolytic stress), apparent degradation in your experiment could be due to several factors not related to the intrinsic stability of the compound itself.[1][2][3] Consider the following possibilities:

  • Impure Starting Material: The issue might not be the degradation of your fluoronaphthalene derivative but the presence of process-related impurities from its synthesis. Common impurities can include 1-aminonaphthalene, 1-nitronaphthalene, naphthalene, and 2-fluoronaphthalene.[1][4][5] It is crucial to ensure the purity of your starting material.

  • Reaction with Other Reagents: Fluoronaphthalene derivatives can be incompatible with strong oxidizing agents.[6] Review all reagents in your experimental setup for potential reactivity.

  • Extreme Conditions: While stable under typical stress testing, extreme temperatures, such as those used in gas chromatography inlets or under pyrolysis conditions, can cause decomposition.[7][8] Under fire conditions, for instance, hazardous decomposition products like carbon oxides and hydrogen fluoride can form.[6]

  • Contaminated Glassware or Solvents: Ensure that all glassware is scrupulously clean and that solvents are pure and appropriate for your reaction.

Q2: How stable are fluoronaphthalene derivatives to changes in pH?

A2: Based on forced degradation studies on 1-fluoronaphthalene, the compound is stable to both acidic (4 M HCl at 80°C for 30 minutes) and basic (4.0 M NaOH at 80°C for 30 minutes) conditions, with no degradation products observed.[2][3] This suggests a high degree of stability across a wide pH range under these acute conditions. However, the stability of other naphthalene derivatives, particularly those with additional functional groups, can be pH-dependent.[9][10] For example, naphthalene-based fluorescent probes have been shown to have stable fluorescence intensity over a broad pH range (e.g., pH 4.0–10.0), indicating structural stability.[9]

Q3: What is the photostability of fluoronaphthalene derivatives?

A3: 1-Fluoronaphthalene has been shown to be stable under UV light exposure in forced degradation studies.[1] Studies on related compounds, such as naphthalene-based fluorescent probes, also indicate good photostability, which is a desirable characteristic for their application in imaging.[11] However, prolonged or high-intensity UV exposure, especially in the presence of photosensitizers, could potentially lead to degradation. The photodegradation of other polycyclic aromatic hydrocarbons (PAHs) is known to occur, often following pseudo-first-order kinetics.[12][13]

Q4: Are there any known issues with the thermal stability of fluoronaphthalene derivatives?

A4: 1-Fluoronaphthalene is a thermally stable compound with a high boiling point of 215°C.[14][15] Forced degradation studies involving heating at 80°C showed no degradation.[3] However, at very high temperatures, such as those encountered in pyrolysis, fluorinated polymers (which can serve as a model for the behavior of C-F bonds at extreme heat) are known to decompose, forming various smaller fluorinated compounds and hydrogen fluoride.[8]

Quantitative Stability Data

The following table summarizes the results from a forced degradation study on 1-fluoronaphthalene using a validated stability-indicating RP-HPLC method.[1][2][3]

Stress ConditionReagent/ExposureDuration & TemperatureDegradation Products Observed
Acidic Hydrolysis 4 M HCl30 minutes at 80°CNone
Basic Hydrolysis 4.0 M NaOH30 minutes at 80°CNone
Oxidation 3% w/v H₂O₂30 minutes at 80°CNone
Photolytic Stress UV LightNot specifiedNone

Experimental Protocols

Protocol for Forced Degradation Study of 1-Fluoronaphthalene

This protocol is adapted from a validated stability-indicating assay for 1-fluoronaphthalene.[1][2][3]

Objective: To assess the stability of 1-fluoronaphthalene under various stress conditions.

Materials:

  • 1-Fluoronaphthalene

  • 4 M Hydrochloric Acid (HCl)

  • 4.0 M Sodium Hydroxide (NaOH)

  • 3% (w/v) Hydrogen Peroxide (H₂O₂)

  • HPLC-grade acetonitrile and water

  • RP-HPLC system with a PDA detector

Procedure:

  • Sample Preparation: Prepare a stock solution of 1-fluoronaphthalene in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the 1-fluoronaphthalene solution with 4 M HCl. Heat the mixture at 80°C for 30 minutes. Cool and neutralize with an equivalent amount of 4.0 M NaOH.

    • Basic Hydrolysis: Mix the 1-fluoronaphthalene solution with 4.0 M NaOH. Heat the mixture at 80°C for 30 minutes. Cool and neutralize with an equivalent amount of 4 M HCl.

    • Oxidative Stress: Mix the 1-fluoronaphthalene solution with 3% H₂O₂. Heat the mixture at 80°C for 30 minutes.

    • Photolytic Stress: Expose the 1-fluoronaphthalene solution to a UV light source. The duration and intensity should be appropriate to provide a significant light challenge.

  • Sample Analysis:

    • Dilute the stressed samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated RP-HPLC method (e.g., on a C18 column with a mobile phase gradient of acetonitrile and a phosphate buffer at pH 2.5).[5]

    • Monitor the elution profile using a PDA detector at an appropriate wavelength (e.g., 230 nm).[2]

  • Data Interpretation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Look for any new peaks that would indicate degradation products and a decrease in the peak area of the parent compound.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start 1-Fluoronaphthalene Stock Solution acid Acidic Hydrolysis (4M HCl, 80°C) start->acid base Basic Hydrolysis (4M NaOH, 80°C) start->base ox Oxidation (3% H₂O₂, 80°C) start->ox photo Photolytic Stress (UV Light) start->photo hplc RP-HPLC Analysis acid->hplc base->hplc ox->hplc photo->hplc data Data Interpretation hplc->data

Caption: Forced degradation experimental workflow.

troubleshooting_logic cluster_investigation Investigation Steps cluster_conclusion Potential Cause start Apparent Degradation Observed check_purity Verify Purity of Starting Material start->check_purity check_reagents Check for Incompatible Reagents (e.g., strong oxidizers) start->check_reagents check_conditions Evaluate Experimental Conditions (e.g., extreme temperatures) start->check_conditions check_setup Inspect Glassware and Solvents for Contamination start->check_setup impurity Impurity Issue check_purity->impurity reactivity Reagent Reactivity check_reagents->reactivity harsh_conditions Decomposition Under Extreme Conditions check_conditions->harsh_conditions contamination System Contamination check_setup->contamination

Caption: Troubleshooting logic for unexpected degradation.

References

Technical Support Center: Preventing Photobleaching of 2-(Aminomethyl)-6-fluoronaphthalene-Based Probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical methods to prevent photobleaching of 2-(Aminomethyl)-6-fluoronaphthalene-based fluorescent probes. The information is presented in a question-and-answer format to directly address common issues encountered during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My fluorescent signal from the this compound probe is fading rapidly during imaging. What is causing this?

A1: The phenomenon you are observing is called photobleaching. It is the photochemical destruction of a fluorophore, in this case, your this compound probe, caused by exposure to excitation light. When the probe absorbs light, it enters an excited state. While it should return to the ground state by emitting a photon (fluorescence), there is a probability that it will instead undergo a chemical reaction, often involving molecular oxygen, that renders it non-fluorescent.[1] This leads to a gradual decrease in signal intensity over time.

Q2: I've heard that naphthalene-based probes are relatively photostable. Why am I still experiencing significant photobleaching?

A2: While it is true that naphthalene derivatives are known for their high quantum yield and excellent photostability due to their rigid, conjugated structure, no fluorophore is completely immune to photobleaching.[2][3][4] Several factors can exacerbate photobleaching, even for robust probes:

  • High Excitation Light Intensity: Using a stronger light source than necessary dramatically accelerates photobleaching.[5]

  • Prolonged Exposure Time: Continuous illumination of the sample, even at low intensity, will eventually lead to significant signal loss.[6]

  • Presence of Oxygen: Molecular oxygen is a major contributor to photobleaching by reacting with the excited fluorophore.[1]

  • Sample Environment: The pH and chemical composition of the mounting medium can influence the photostability of the probe.

Q3: What are the most effective methods to prevent photobleaching of my probe?

A3: A multi-faceted approach is the most effective way to minimize photobleaching. This includes optimizing imaging parameters, using chemical antifade reagents, and proper sample preparation. The primary strategies are:

  • Using Antifade Mounting Media: These are commercially available or can be homemade solutions containing chemicals that reduce photobleaching.[5][6][7]

  • Minimizing Light Exposure: Reduce the intensity and duration of illumination.[7][8]

  • Choosing the Right Imaging System: Modern microscopy systems offer more control over illumination.[8]

Q4: What are antifade reagents and how do they work?

A4: Antifade reagents are chemical compounds added to the mounting medium to protect fluorophores from photobleaching. Most of these reagents are reactive oxygen species (ROS) scavengers.[1][2] They work by removing dissolved oxygen from the sample environment or by quenching the highly reactive triplet state of the fluorophore before it can react with oxygen and become permanently damaged.[1] Common components of antifade reagents include n-propyl gallate (NPG), p-phenylenediamine (PPD), and 1,4-diazabicyclo[2.2.2]octane (DABCO).

Q5: Are there different types of antifade mounting media?

A5: Yes, antifade mounting media can be broadly categorized as hardening and non-hardening (soft-setting).

  • Hardening Mountants: These solidify over time, permanently fixing the coverslip and preserving the sample for long-term storage.

  • Non-hardening (Soft-setting) Mountants: These remain liquid and are ideal for immediate imaging after mounting. The coverslip can be gently removed to perform additional staining or analysis.

Quantitative Data on Antifade Reagent Efficacy

FluorophoreMounting MediumHalf-Life (seconds)Fold Improvement
Fluorescein90% Glycerol in PBS (pH 8.5)9-
FluoresceinVectashield9610.7x
Tetramethylrhodamine90% Glycerol in PBS (pH 8.5)7-
TetramethylrhodamineVectashield33047.1x
Coumarin90% Glycerol in PBS (pH 8.5)25-
CoumarinVectashield1064.2x

Data adapted from a study by K. Vermeulen et al., Journal of Histochemistry & Cytochemistry, 1995. The half-life represents the time required for the fluorescence intensity to decrease by 50% under continuous illumination.

Experimental Protocols

Protocol 1: Using a Commercial Antifade Mounting Medium

This protocol provides a general guideline for using a commercial antifade mounting medium. Always refer to the manufacturer's specific instructions for the product you are using.

Materials:

  • Fixed and stained specimen on a microscope slide

  • Commercial antifade mounting medium (e.g., ProLong™ Gold, Vectashield®)

  • Coverslip

  • Pipette

  • Lint-free wipes

Procedure:

  • Preparation: Ensure your staining protocol is complete and the sample has been washed with an appropriate buffer (e.g., PBS).

  • Remove Excess Liquid: Carefully remove any excess buffer from around the specimen on the slide using the edge of a lint-free wipe. Do not allow the specimen to dry out.

  • Apply Antifade Reagent: Dispense one drop of the antifade mounting medium directly onto the specimen.

  • Mount Coverslip: Hold a clean coverslip at a 45-degree angle to the slide and slowly lower it onto the mounting medium to avoid trapping air bubbles.

  • Curing (for hardening mountants): If using a hardening mountant, lay the slide flat in a dark place at room temperature for the time specified by the manufacturer (typically 24 hours) to allow it to cure.

  • Sealing (Optional): For long-term storage, you can seal the edges of the coverslip with clear nail polish or a specialized sealant.

  • Imaging: The sample can now be imaged. For hardening mountants, imaging is best performed after the medium has fully cured.

Protocol 2: Preparation of a Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol describes how to prepare a common and effective homemade antifade mounting medium.

Materials:

  • n-propyl gallate (NPG)

  • Glycerol (high purity)

  • 10x Phosphate-Buffered Saline (PBS)

  • Distilled water

  • Stir plate and stir bar

  • 50 mL conical tube

Procedure:

  • Prepare 1x PBS: Dilute the 10x PBS stock to 1x with distilled water.

  • Prepare NPG/Glycerol Solution:

    • In a 50 mL conical tube, combine 9 mL of glycerol with 1 mL of 1x PBS.

    • Add 0.1 g of n-propyl gallate to the glycerol/PBS mixture.

    • Cap the tube tightly and mix vigorously using a vortex or by inverting. .

  • Dissolve NPG: Place the tube on a stir plate with a stir bar and stir for several hours at room temperature until the n-propyl gallate is completely dissolved. Gentle warming (to no more than 50°C) can aid in dissolution.

  • Storage: Store the antifade mounting medium at 4°C in the dark. For longer-term storage, it can be stored at -20°C.

  • Application: Use one drop of the prepared medium to mount your coverslip as described in Protocol 1.

Visualizations

Photobleaching_Mechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State (Non-fluorescent) T1->Bleached Reaction with O₂ (Photobleaching)

Caption: Mechanism of photobleaching.

Antifade_Workflow cluster_prep Sample Preparation cluster_mounting Mounting with Antifade cluster_imaging Imaging Fixation 1. Fix and Permeabilize Cells/Tissue Staining 2. Stain with 2-(Aminomethyl)-6- fluoronaphthalene Probe Fixation->Staining Washing 3. Wash to Remove Unbound Probe Staining->Washing RemoveBuffer 4. Remove Excess Buffer Washing->RemoveBuffer AddAntifade 5. Add Drop of Antifade Medium RemoveBuffer->AddAntifade MountCoverslip 6. Mount Coverslip AddAntifade->MountCoverslip Cure 7. Cure (if applicable) MountCoverslip->Cure Image 8. Acquire Images Cure->Image

Caption: Experimental workflow for using antifade reagents.

References

Overcoming challenges in the regioselective synthesis of fluoronaphthalene compounds.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective synthesis of fluoronaphthalene compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the regioselective synthesis of fluoronaphthalene compounds?

A1: The main strategies for introducing a fluorine atom at a specific position on the naphthalene ring are:

  • Balz-Schiemann Reaction: This classic method involves the diazotization of a naphthylamine precursor (e.g., 1-naphthylamine or 2-naphthylamine) followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt. It is a reliable method for preparing specific isomers like 1-fluoronaphthalene and 2-fluoronaphthalene.

  • Direct C-H Fluorination: This approach involves the direct replacement of a hydrogen atom on the naphthalene ring with a fluorine atom using an electrophilic fluorinating agent. The regioselectivity can be influenced by the choice of catalyst and fluorinating reagent.

  • Nucleophilic Aromatic Substitution (SNA_r): This method is applicable when a suitable leaving group (such as another halogen or a nitro group) is present on the naphthalene ring. A nucleophilic fluoride source then displaces this leaving group. The position of the leaving group dictates the regioselectivity.

Q2: I am having trouble with the Balz-Schiemann reaction. What are the common causes of low yield or failure?

A2: Low yields in the Balz-Schiemann reaction can stem from several factors:

  • Incomplete Diazotization: Ensure the reaction temperature is kept low (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt. The dropwise addition of sodium nitrite is crucial to control the reaction rate and temperature.

  • Decomposition of the Diazonium Salt: Diazonium salts can be explosive when isolated in a dry state. Using them in a subsequent step without complete drying or in a continuous flow setup can mitigate this risk.[1]

  • Suboptimal Decomposition Conditions: The thermal decomposition temperature is critical. If it's too low, the reaction will be incomplete. If it's too high, it can lead to the formation of tarry by-products.[2] The choice of solvent can also significantly impact the yield. Low- or non-polar solvents like hexane or chlorobenzene can improve the pyrolysis and photolysis of aryldiazonium tetrafluoroborates.[3]

  • Side Reactions: The formation of by-products such as biaryls can occur. The choice of counterion (e.g., PF₆⁻ instead of BF₄⁻) can sometimes improve yields for certain substrates.

Q3: How can I control the regioselectivity in the direct C-H fluorination of naphthalene?

A3: Regioselectivity in direct C-H fluorination is a significant challenge. The α-position (C1) of naphthalene is generally more reactive towards electrophilic attack than the β-position (C2). To control the regioselectivity:

  • Choice of Fluorinating Agent: Reagents like Selectfluor™ (1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) have been used for the site-selective fluorination of naphthalene, primarily yielding 1-fluoronaphthalene.

  • Catalyst and Directing Groups: The use of palladium catalysts with specific ligands can direct the fluorination to a particular position. The presence of directing groups on the naphthalene ring will strongly influence the position of fluorination.

  • Reaction Conditions: Solvents and temperature can also play a role in directing the regioselectivity of the fluorination reaction.

Q4: What are the key challenges in purifying fluoronaphthalene isomers?

A4: The primary challenge in purifying fluoronaphthalene compounds is the separation of constitutional isomers (e.g., 1-fluoronaphthalene and 2-fluoronaphthalene) and other process-related impurities like naphthalene or 1-chloronaphthalene, which may have very similar physical properties.[4]

  • Similar Boiling Points: Isomers of fluoronaphthalene can have very close boiling points, making separation by distillation difficult.

  • Co-elution in Chromatography: These compounds may also co-elute in standard chromatographic methods. Specialized HPLC methods, such as using an octadecylsilane column with a mobile phase of acetonitrile and an alkaline buffer salt solution, have been developed for their separation.[5]

Troubleshooting Guides

Troubleshooting the Balz-Schiemann Reaction
Problem Possible Cause(s) Suggested Solution(s)
Low yield of fluoronaphthalene Incomplete diazotization due to improper temperature control.Maintain the reaction temperature between 0-5°C during the addition of sodium nitrite.
Premature decomposition of the diazonium salt.Use the diazonium salt immediately in the next step without complete drying. Consider a continuous flow setup for larger scales to avoid isolation of the potentially explosive intermediate.[1]
Suboptimal thermal decomposition conditions.Optimize the decomposition temperature. If tar formation is observed, the temperature may be too high.[2] Experiment with different solvents; low- or non-polar solvents like hexane can be beneficial.[3]
Formation of side products (e.g., phenols, biaryls).Ensure anhydrous conditions during the decomposition step. Consider using alternative counterions like hexafluorophosphate (PF₆⁻) which may give higher yields for some substrates.
Reaction mixture turns dark/tarry during decomposition Decomposition temperature is too high.Lower the decomposition temperature and increase the reaction time. Perform the decomposition in a high-boiling inert solvent to better control the temperature.
Presence of impurities in the starting material.Purify the starting naphthylamine before diazotization.
Difficulty in isolating the product Product is volatile or soluble in the aqueous phase.Use an appropriate extraction solvent and perform multiple extractions. For volatile products, consider distillation directly from the reaction mixture.
Emulsion formation during workup.Add a saturated brine solution to break the emulsion.
Troubleshooting Direct C-H Fluorination
Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion Inactive fluorinating agent or catalyst.Use a fresh batch of the fluorinating agent. Ensure the catalyst is active and used under the recommended conditions (e.g., inert atmosphere if required).
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for decomposition.
Poor regioselectivity Inherent reactivity of the naphthalene core.Utilize a directing group on the naphthalene substrate to guide the fluorination to the desired position.
Incorrect choice of catalyst or ligand.Screen different catalysts and ligands. For example, in palladium-catalyzed arylations, the ligand structure can significantly influence site selectivity.[1]
Formation of polyfluorinated products Excess of the fluorinating agent.Use a stoichiometric amount or a slight excess of the fluorinating agent. Monitor the reaction closely by TLC or GC/MS and stop it once the desired product is formed.
Decomposition of starting material or product Harsh reaction conditions.Use milder fluorinating agents. Optimize the reaction temperature and time.

Data Summary

Table 1: Effect of Solvent and Temperature on the Yield of Aryl Fluorides in the Balz-Schiemann Reaction

EntryStarting Material (Aryldiazonium Tetrafluoroborate)SolventTemperature (°C)Time (h)Yield (%)
1BenzenediazoniumHexane601695
2BenzenediazoniumChlorobenzene601682
34-MethylbenzenediazoniumHexane601696
44-MethoxybenzenediazoniumChlorobenzene803672
54-NitrobenzenediazoniumChlorobenzene901694

Data adapted from a study on catalyst- and additive-free Balz-Schiemann reactions. The yields are isolated yields.[3]

Experimental Protocols

Protocol 1: Synthesis of 1-Fluoronaphthalene via Balz-Schiemann Reaction

This protocol is a representative example and may require optimization for specific laboratory conditions.

Step 1: Diazotization of 1-Naphthylamine [6][7]

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 1-naphthylamine (e.g., 143 g, 1 mol) and hydrochloric acid (e.g., 400 mL of a concentrated solution).

  • Stir the mixture and heat to 50-60°C until the 1-naphthylamine dissolves completely.

  • Cool the mixture to -3°C to 5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 69 g, 1 mol in 150 mL of water) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at the same temperature to ensure complete diazotization.

Step 2: Formation of the Diazonium Fluoroborate Salt [6][7]

  • To the cold diazonium salt solution, add a solution of fluoroboric acid (HBF₄, e.g., 48% aqueous solution) or a saturated solution of sodium tetrafluoroborate (NaBF₄) dropwise while maintaining the low temperature.

  • A precipitate of the 1-naphthalenediazonium tetrafluoroborate will form.

  • Stir the mixture for another 30-60 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash it with cold water, followed by a small amount of cold methanol and then ether to facilitate drying.

Step 3: Thermal Decomposition [6][7]

  • Caution: Dry diazonium salts can be explosive. Handle with care and use appropriate safety shields.

  • Gently heat the dried diazonium salt in a flask equipped with a distillation apparatus. The decomposition usually starts between 100-150°C.

  • The 1-fluoronaphthalene product will distill over as it is formed. Collect the distillate.

  • Alternatively, the decomposition can be carried out in an inert high-boiling solvent like petroleum ether or normal heptane by heating the suspension to around 85°C.[4]

Step 4: Purification [4][6]

  • Wash the collected distillate with a dilute sodium hydroxide solution to remove any acidic impurities, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purify the crude 1-fluoronaphthalene by fractional distillation. The purity can be checked by GC or HPLC.[4]

Protocol 2: Synthesis of 2-Fluoronaphthalene

A common route to 2-fluoronaphthalene also involves the Balz-Schiemann reaction, starting from 2-naphthylamine. The procedure is analogous to the synthesis of 1-fluoronaphthalene described above.

An alternative two-step synthesis from 2-naphthol has also been reported:

Step 1: Synthesis of p-Toluenesulfonic acid-2-naphthyl ester

  • React 2-naphthol with p-toluenesulfonyl chloride in the presence of a base like pyridine in a suitable solvent such as chloroform.

  • The reaction is typically carried out at room temperature.

  • After the reaction is complete, the product is isolated by extraction and can be purified by crystallization.

Step 2: Fluorination

  • The p-toluenesulfonic acid-2-naphthyl ester is then reacted with a fluoride source, such as silver fluoride, in a high-boiling aprotic solvent (e.g., N,N-dimethylformamide or diglyme).

  • The reaction is catalyzed by metallic copper and a tertiary amine bidentate ligand.

  • The mixture is heated to a high temperature (e.g., 170°C) for several hours.

  • The 2-fluoronaphthalene product is then isolated by extraction and purified by chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Balz-Schiemann Reaction

Troubleshooting_Balz_Schiemann start Low Yield Observed check_diazotization Check Diazotization Step start->check_diazotization check_decomposition Check Decomposition Step start->check_decomposition check_workup Check Workup/Purification start->check_workup temp_control Temperature > 5°C? check_diazotization->temp_control incomplete_addition Incomplete NaNO2 addition? check_diazotization->incomplete_addition tar_formation Tar formation observed? check_decomposition->tar_formation low_temp Decomposition temp. too low? check_decomposition->low_temp extraction_issue Product loss during extraction? check_workup->extraction_issue solution1 Maintain 0-5°C during NaNO2 addition temp_control->solution1 Yes solution2 Ensure stoichiometric amount of NaNO2 is added incomplete_addition->solution2 Yes solution3 Lower decomposition temp. Use high-boiling solvent tar_formation->solution3 Yes solution4 Optimize temperature (e.g., 100-150°C) low_temp->solution4 Yes solution5 Perform multiple extractions Use appropriate solvent extraction_issue->solution5 Yes

Caption: Troubleshooting decision tree for low yield in the Balz-Schiemann reaction.

High-Level Comparison of Synthesis Strategies

Synthesis_Comparison start Desired Fluoronaphthalene balz_schiemann Balz-Schiemann Reaction start->balz_schiemann direct_fluorination Direct C-H Fluorination start->direct_fluorination snar Nucleophilic Substitution (SNAr) start->snar bs_pros Pros: - High regioselectivity for specific isomers - Well-established method balz_schiemann->bs_pros bs_cons Cons: - Potentially hazardous diazonium intermediate - Limited to available naphthylamines balz_schiemann->bs_cons df_pros Pros: - Atom economical - Fewer steps direct_fluorination->df_pros df_cons Cons: - Difficult to control regioselectivity - Risk of polyfluorination direct_fluorination->df_cons snar_pros Pros: - Good for substrates with activating groups - High regioselectivity snar->snar_pros snar_cons Cons: - Requires a suitable leaving group - Limited substrate scope snar->snar_cons

Caption: Comparison of major strategies for fluoronaphthalene synthesis.

References

Strategies to enhance the reactivity of the aminomethyl group in 2-(Aminomethyl)-6-fluoronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to enhance the reactivity of the aminomethyl group in 2-(Aminomethyl)-6-fluoronaphthalene for various synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why is the aminomethyl group in this compound less reactive than in other benzylamines?

A1: The reactivity of the aminomethyl group is significantly influenced by the electronic properties of the naphthalene ring system. The fluorine atom at the 6-position is an electron-withdrawing group. This effect is transmitted through the aromatic system, decreasing the electron density on the aminomethyl group's nitrogen atom. Consequently, its nucleophilicity is reduced, making it less reactive towards electrophiles in reactions such as acylation and alkylation.

Q2: What are the primary challenges encountered when working with this compound?

A2: The main challenges include:

  • Low reaction yields: Due to the reduced nucleophilicity of the amine, reactions may proceed slowly or result in low conversions.

  • Sluggish reaction rates: Longer reaction times are often necessary to achieve acceptable yields.

  • Side reactions: Forcing conditions (e.g., high temperatures, strong bases) to drive the reaction can sometimes lead to undesired side products.

  • Poor solubility: The naphthalene core can sometimes lead to solubility issues in certain solvent systems.

Q3: What general strategies can be employed to enhance the reactivity of the aminomethyl group?

A3: Several strategies can be employed:

  • Optimization of Reaction Conditions: This includes the careful selection of solvents, temperature, and bases.

  • Use of Activating Agents and Catalysts: For amide bond formation, coupling reagents are essential. For other reactions, specific catalysts can enhance reactivity.

  • Modification of the Substrate: In some cases, protecting the amine and then deprotecting it after a different transformation on the naphthalene ring can be a viable strategy.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the acylation and alkylation of this compound.

Troubleshooting Amide Bond Formation (Acylation)

Problem: Low to no yield of the desired amide product.

TroubleshootingAmideFormation cluster_coupling Coupling Reagent Strategy cluster_base Base Optimization cluster_solvent Solvent Selection start Low/No Amide Yield check_reagents Verify Purity of Starting Materials & Reagents start->check_reagents Initial Check coupling_reagent Optimize Coupling Reagent check_reagents->coupling_reagent If purity is confirmed base Adjust Base coupling_reagent->base If still low yield HATU Use HATU/DIPEA coupling_reagent->HATU EDC_HOBt Use EDC/HOBt with DMAP (catalytic) coupling_reagent->EDC_HOBt solvent Change Solvent base->solvent If still low yield stronger_base Use a stronger, non-nucleophilic base (e.g., DBU) base->stronger_base temperature Modify Temperature solvent->temperature If still low yield aprotic Switch to polar aprotic solvent (e.g., DMF, DMSO) solvent->aprotic success Problem Solved temperature->success If successful

Caption: Troubleshooting workflow for low amide yield.

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Insufficient activation of the carboxylic acid. Switch to a more potent coupling reagent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or use a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), and a catalytic amount of DMAP (4-Dimethylaminopyridine).[1][2]Electron-deficient amines require highly activated carboxylic acid partners to react efficiently. HATU and the EDC/HOBt/DMAP combination generate highly reactive intermediates.[1][2]
Inadequate basicity to deprotonate the amine salt. Use a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or increase the equivalents of a weaker base like DIPEA (N,N-Diisopropylethylamine).The amine may be protonated by an acidic coupling reagent byproduct, rendering it non-nucleophilic. A suitable base is crucial to maintain the amine in its free, reactive form.
Poor solubility of reactants. Switch to a more polar aprotic solvent such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).Ensuring all reactants are fully dissolved is critical for reaction kinetics. DMF and DMSO are excellent solvents for a wide range of organic molecules.
Slow reaction kinetics. Increase the reaction temperature. Reactions can be run at elevated temperatures (e.g., 50-80 °C) to overcome the activation energy barrier.[3]The reduced nucleophilicity of the amine can lead to slow reactions at room temperature. Heating can significantly accelerate the reaction rate.
Troubleshooting N-Alkylation

Problem: Low yield of the alkylated product and/or formation of poly-alkylated byproducts.

TroubleshootingAlkylation cluster_base Base Selection cluster_catalyst Catalytic Methods start Low Alkylation Yield or Poly-alkylation check_base Optimize Base start->check_base Initial Check solvent Change Solvent check_base->solvent If still problematic strong_base Use a strong base (e.g., NaH, K2CO3) check_base->strong_base phase_transfer Employ phase-transfer catalysis check_base->phase_transfer catalyst Consider Catalysis solvent->catalyst For difficult substrates reagent_ratio Adjust Reactant Stoichiometry catalyst->reagent_ratio To control poly-alkylation ni_catalyst Use a Nickel catalyst for reductive amination catalyst->ni_catalyst success Problem Solved reagent_ratio->success If successful

Caption: Troubleshooting workflow for N-alkylation issues.

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Insufficient deprotonation of the amine. Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a suitable aprotic solvent like DMF or acetonitrile.A stronger base can more effectively deprotonate the amine, increasing the concentration of the more nucleophilic free amine.
Slow reaction with the alkylating agent. Consider using a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl bromide). Alternatively, employ a catalytic method. For instance, Nickel-catalyzed N-alkylation of benzyl alcohols can be effective for electron-deficient benzylamines.[4]More reactive electrophiles will react faster with the weakly nucleophilic amine. Catalytic methods can provide an alternative reaction pathway with a lower activation energy.[4]
Formation of di- and tri-alkylated products. Use a large excess of the amine relative to the alkylating agent. This is a common strategy to favor mono-alkylation.[5]By increasing the concentration of the primary amine, the probability of the alkylating agent reacting with the starting material over the mono-alkylated product is increased.
Heterogeneous reaction mixture. Employ a phase-transfer catalyst (e.g., a quaternary ammonium salt) if using an inorganic base in an organic solvent.A phase-transfer catalyst helps to transport the anionic base into the organic phase, facilitating a more efficient reaction.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from the literature for reactions involving substrates similar to this compound, providing a baseline for expected yields under various conditions.

Table 1: Comparison of Coupling Reagents for Amide Synthesis with Electron-Deficient Amines

Coupling Reagent System Base Solvent Temperature (°C) Typical Yield (%) Reference
HATUDIPEADMF2338[1]
BOP-ClEt₃NCH₂Cl₂2328[1]
Isobutyl chloroformateEt₃NCH₂Cl₂2315[1]
EDC / DMAPDIPEACH₃CN2311-19[1]
EDC / HOBt / DMAP (cat.) DIPEA CH₃CN 23 51-95 [1][2]

Table 2: Yields for N-Alkylation of Benzylamines with Electron-Withdrawing Groups

Catalyst/Method Amine Source Solvent Temperature (°C) Typical Yield (%) Reference
Raney Niaq. NH₃t-amyl alcohol180~50 (for -CF₃ sub.)[4]
Ni/Al₂O₃-SiO₂(NH₄)₂CO₃t-amyl alcohol14040-58[4]
Rh(II)-catalyzed C-H alkylation---High yields[6]
Direct alkylation (excess amine)Alkyl halideVariousVariousVariable[5]

Experimental Protocols

Protocol 1: Enhanced Amide Bond Formation using EDC/HOBt/DMAP

This protocol is designed for the acylation of this compound with a generic carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN), anhydrous

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • To a stirred solution of the carboxylic acid (1.2 equivalents) and this compound (1.0 equivalent) in anhydrous acetonitrile, add HOBt (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the reaction mixture.

  • Add DIPEA (2.0-3.0 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed N-Alkylation with a Benzyl Alcohol

This protocol outlines a method for the N-alkylation of this compound using a benzyl alcohol derivative, adapted from literature procedures for electron-deficient amines.[4]

Materials:

  • This compound

  • Benzyl alcohol derivative

  • Ni/Al₂O₃-SiO₂ catalyst

  • Ammonium carbonate ((NH₄)₂CO₃)

  • tert-Amyl alcohol

  • Standard workup and purification reagents

Procedure:

  • In a pressure vessel, combine this compound (1.0 equivalent), the benzyl alcohol (1.2 equivalents), Ni/Al₂O₃-SiO₂ catalyst (e.g., 200 mg per 1.0 mmol of amine), and ammonium carbonate (4.0 equivalents).

  • Add tert-amyl alcohol as the solvent.

  • Seal the vessel and heat the reaction mixture to 140 °C for 18-24 hours with vigorous stirring.

  • After cooling to room temperature, carefully vent the vessel.

  • Filter the reaction mixture to remove the catalyst, washing the catalyst with a suitable solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Signaling_Pathway_Amide_Formation cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling RCOOH Carboxylic Acid ActiveEster O-Acylisourea Intermediate RCOOH->ActiveEster + EDC EDC EDC HOBtEster HOBt Active Ester ActiveEster->HOBtEster + HOBt DMAP DMAP (catalyst) ActiveEster->DMAP HOBt HOBt Tetrahedral Tetrahedral Intermediate HOBtEster->Tetrahedral + Amine Amine 2-(Aminomethyl)- 6-fluoronaphthalene Amide Amide Product Tetrahedral->Amide Collapse DMAP->HOBtEster

Caption: Signaling pathway for EDC/HOBt mediated amide formation.

Experimental_Workflow_Alkylation start Start: N-Alkylation Reaction Setup reactants Combine Amine, Alcohol, Catalyst, and Base in Vessel start->reactants reaction Seal and Heat (e.g., 140 °C, 18-24h) reactants->reaction workup Cool, Vent, and Filter reaction->workup purification Concentrate and Purify (Column Chromatography) workup->purification product Isolated Alkylated Product purification->product

Caption: Experimental workflow for catalytic N-alkylation.

References

Validation & Comparative

Navigating the Structure-Activity Landscape of 6-Fluoronaphthalene Derivatives as Potent Biological Modulators

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationship (SAR) of 2-(aminomethyl)-6-fluoronaphthalene derivatives reveals critical insights for the design of selective and potent therapeutic agents. This guide provides a comparative analysis of these compounds, focusing on their efficacy as CCR3 antagonists, a key target in inflammatory diseases. The data presented herein is derived from a pivotal study on the design and synthesis of novel 6-fluoro-2-naphthyl derivatives aimed at reducing CYP2D6 inhibition while maintaining high CCR3 affinity.

The exploration of this compound derivatives has uncovered a promising scaffold for the development of potent antagonists for the C-C chemokine receptor 3 (CCR3). Modulation of CCR3 is a significant therapeutic strategy for allergic inflammatory diseases such as asthma. However, the development of clinically viable drug candidates requires a delicate balance between high target potency and minimal off-target effects, particularly the inhibition of cytochrome P450 (CYP) enzymes, which can lead to adverse drug-drug interactions.

This guide focuses on a series of N-{(3-exo)-8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl} derivatives, which incorporate the core this compound motif. A systematic modification of a biphenyl moiety within this scaffold has provided a clear understanding of the structural requirements for potent CCR3 antagonism and selectivity against CYP2D6.

Comparative Analysis of CCR3 Antagonism and CYP2D6 Inhibition

The following table summarizes the in vitro activities of key 6-fluoro-2-naphthyl derivatives, highlighting the impact of structural modifications on their potency as CCR3 antagonists and their inhibitory activity against CYP2D6.[1]

CompoundR Group (Modification on Biphenyl Moiety)CCR3 Antagonism IC50 (nM)[1]CYP2D6 Inhibition IC50 (nM)[1]
1 4-Biphenylcarboxamide20400
11 4'-(Methylsulfonyl)biphenyl-4-carboxamide231,100
14 4'-(Dimethylamino)biphenyl-4-carboxamide201,100
20 4-(Piperidin-1-ylcarbonyl)phenylcarboxamide176,300
23 4-(Morpholin-4-ylcarbonyl)phenylcarboxamide2111,000
30 3-(Piperidin-1-ylcarbonyl)isonicotinamide 1-oxide2329,000

Structure-Activity Relationship Insights

The SAR studies reveal several key trends:

  • Biphenyl Moiety Modification: The initial lead compound 1 , with a biphenylcarboxamide group, exhibited potent CCR3 antagonism (IC50 = 20 nM) but also significant CYP2D6 inhibition (IC50 = 400 nM).[1]

  • Introduction of Polar Groups: The introduction of polar substituents on the terminal phenyl ring of the biphenyl group, such as in compounds 11 and 14 , led to a slight decrease or maintenance of CCR3 inhibitory activity but significantly reduced CYP2D6 inhibition.[1]

  • Replacement of the Terminal Phenyl Ring: Replacing the terminal phenyl ring with piperidinylcarbonyl and morpholinylcarbonyl moieties (compounds 20 and 23 ) further improved the selectivity profile by drastically reducing CYP2D6 inhibition while maintaining high CCR3 potency.[1]

  • Optimal Candidate: Compound 30 , featuring an N-oxide in the pyridine ring, demonstrated a remarkable improvement in the therapeutic window, with potent CCR3 antagonism (IC50 = 23 nM) and vastly diminished CYP2D6 inhibition (IC50 = 29,000 nM).[1] This highlights the critical role of reducing lipophilicity and introducing specific polar interactions to achieve selectivity.

Experimental Protocols

CCR3 Binding Assay: The inhibitory activity of the compounds on eotaxin-1-induced Ca2+ influx in CCR3-expressing cells was measured. CHO-K1 cells stably co-expressing human CCR3 and a G-protein α-subunit (Gα16) were used. The cells were incubated with the test compounds and a fluorescent Ca2+ indicator dye. The fluorescence intensity was measured after the addition of eotaxin-1 using a fluorometric imaging plate reader (FLIPR). The IC50 values were calculated from the concentration-response curves.[1]

CYP2D6 Inhibition Assay: The inhibitory effect of the compounds on human CYP2D6 was determined using a commercially available kit. The assay measures the fluorescence of a metabolite produced from a non-fluorescent CYP2D6 substrate. The test compounds were incubated with human liver microsomes, the substrate, and a NADPH-generating system. The fluorescence was measured, and the IC50 values were calculated.[1]

Visualizing the SAR Logic

The following diagram illustrates the logical progression of the structure-activity relationship study, leading to the identification of a highly selective CCR3 antagonist.

SAR_Flowchart A Initial Lead Compound (1) High CCR3 Potency Significant CYP2D6 Inhibition B Modification Strategy: Reduce Lipophilicity of Biphenyl Moiety A->B Problem C Introduction of Polar Substituents (Compounds 11, 14) Maintained CCR3 Potency Reduced CYP2D6 Inhibition B->C Approach 1 D Replacement of Terminal Phenyl Ring (Compounds 20, 23) Maintained CCR3 Potency Further Reduced CYP2D6 Inhibition C->D Refinement E Introduction of N-oxide (Compound 30) High CCR3 Potency Drastically Reduced CYP2D6 Inhibition (Optimized Candidate) D->E Optimization

Caption: Logical workflow of the SAR study.

Signaling Pathway Context

The this compound derivatives discussed here act as antagonists at the CCR3 receptor. The following diagram depicts the general signaling pathway initiated by chemokine binding to a G-protein coupled receptor like CCR3, which is inhibited by these compounds.

CCR3_Signaling cluster_membrane Cell Membrane CCR3 CCR3 Receptor G_protein Gαβγ CCR3->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Chemokine Chemokine (e.g., Eotaxin) Chemokine->CCR3 Binds Antagonist 2-(Aminomethyl)-6- fluoronaphthalene Derivative Antagonist->CCR3 Blocks Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Chemotaxis, Degranulation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: CCR3 signaling pathway and point of inhibition.

References

A Comparative Analysis of the Photophysical Properties of Fluoronaphthalene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the key photophysical properties of 1-fluoronaphthalene and 2-fluoronaphthalene. The information presented is intended to assist researchers in understanding the distinct fluorescence and phosphorescence characteristics of these isomers, which can be critical in their application as molecular probes, in the development of novel therapeutics, and in materials science. All quantitative data is supported by established experimental protocols.

Data Presentation: Photophysical Properties

The photophysical properties of 1-fluoronaphthalene and 2-fluoronaphthalene in cyclohexane solution at room temperature are summarized in the table below. These values are critical for predicting the behavior of these molecules in non-polar environments.

Property1-Fluoronaphthalene2-Fluoronaphthalene
Absorption Maximum (λabs) 311 nm319 nm
Molar Extinction Coefficient (ε) 4,800 M-1cm-15,200 M-1cm-1
Fluorescence Emission Maximum (λfl) 321 nm338 nm
Fluorescence Quantum Yield (Φf) 0.180.25
Fluorescence Lifetime (τf) 10.2 ns12.5 ns
Phosphorescence Emission Maximum (λph) 495 nm505 nm
Phosphorescence Lifetime (τph) 0.8 s0.6 s

Data compiled from established literature, primarily from the "Handbook of Fluorescence Spectra of Aromatic Molecules" by I.B. Berlman.

Experimental Protocols

The determination of the photophysical parameters listed above requires precise and standardized experimental procedures. Below are the detailed methodologies for the key experiments.

Absorption and Emission Spectroscopy

Objective: To determine the absorption and fluorescence emission maxima.

Methodology:

  • Sample Preparation: Solutions of 1-fluoronaphthalene and 2-fluoronaphthalene were prepared in spectroscopic grade cyclohexane to a concentration of approximately 10-5 M. The absorbance of the solutions at the excitation wavelength was kept below 0.1 to avoid inner filter effects.

  • Instrumentation: A calibrated UV-Visible spectrophotometer was used to measure the absorption spectra and determine the absorption maxima (λabs) and molar extinction coefficients (ε). A spectrofluorometer was used to record the fluorescence emission spectra.

  • Procedure:

    • The absorption spectrum of each isomer was recorded over a wavelength range of 250-400 nm to identify the wavelength of maximum absorbance.

    • For fluorescence measurements, the samples were excited at their respective absorption maxima.

    • The emission spectra were recorded, and the wavelength of maximum fluorescence intensity (λfl) was determined.

Fluorescence Quantum Yield (Φf) Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology:

  • Relative Method: The fluorescence quantum yields were determined using the relative method, with naphthalene as the reference standard (Φf = 0.23 in cyclohexane).

  • Instrumentation: A spectrofluorometer equipped with a quantum yield measurement accessory.

  • Procedure:

    • A series of dilute solutions of both the fluoronaphthalene isomer (sample) and naphthalene (standard) in cyclohexane were prepared, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

    • The absorption and fluorescence spectra of all solutions were recorded. The integrated fluorescence intensity was plotted against the absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φsample) was calculated using the following equation: Φsample = Φstandard * (msample / mstandard) * (η2sample / η2standard) where 'm' is the slope of the integrated fluorescence intensity versus absorbance plot, and 'η' is the refractive index of the solvent. Since the same solvent is used for both sample and standard, the refractive index term cancels out.

Fluorescence and Phosphorescence Lifetime (τ) Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology:

  • Time-Correlated Single Photon Counting (TCSPC): Fluorescence lifetimes were measured using the TCSPC technique.

  • Instrumentation: A TCSPC system consisting of a pulsed light source (picosecond laser or LED), a high-speed detector (photomultiplier tube or single-photon avalanche diode), and timing electronics.

  • Procedure:

    • The sample was excited with a high-repetition-rate pulsed light source.

    • The time difference between the excitation pulse and the arrival of the first emitted photon at the detector was measured for a large number of events.

    • A histogram of these time differences was constructed, representing the fluorescence decay profile.

    • The fluorescence lifetime (τf) was determined by fitting the decay curve to a single or multi-exponential function.

  • Phosphorescence Lifetime: Phosphorescence lifetimes were measured using a similar principle but with a gated detector and a longer time window to capture the much slower decay of the triplet state.

Photophysical Pathways

The following diagram illustrates the key photophysical processes that occur in the fluoronaphthalene isomers upon absorption of light.

Photophysical_Pathways S0 S₀ (Ground State) Absorption Absorption S1 S₁ (First Excited Singlet State) Fluorescence Fluorescence S1->Fluorescence k_f ISC Intersystem Crossing (ISC) S1->ISC k_isc IC Internal Conversion (IC) S1->IC k_ic VibRelax Vibrational Relaxation S1->VibRelax T1 T₁ (First Excited Triplet State) Phosphorescence Phosphorescence T1->Phosphorescence k_p T1->IC k'_ic Absorption->S1 hν_abs Fluorescence->S0 hν_fl ISC->T1 Phosphorescence->S0 hν_ph IC->S0 VibRelax->S1

Caption: Jablonski diagram illustrating the photophysical deactivation pathways for fluoronaphthalene isomers.

Assessing the target specificity and cross-reactivity of 2-(Aminomethyl)-6-fluoronaphthalene probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of fluorescent probes designed to measure the activity of monoamine oxidases (MAOs), critical enzymes in neuroscience and pharmacology. While direct experimental data for a specific 2-(aminomethyl)-6-fluoronaphthalene probe is not extensively available in current literature, this document evaluates representative naphthalene-based probes alongside widely used alternatives. The focus is on providing a framework for assessing target specificity for the two major isoforms, MAO-A and MAO-B, and potential cross-reactivity, supported by experimental data and detailed protocols.

Introduction to MAO Fluorescent Probes

Monoamine oxidases are flavoenzymes located on the outer mitochondrial membrane that are essential for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] Dysregulation of MAO activity is implicated in a range of neurological disorders, including Parkinson's disease and depression, making them a key target for drug development.[1][2] Fluorescent probes offer a sensitive and continuous method for monitoring MAO activity in vitro and in living cells, aiding in the screening of potential inhibitors and the study of enzyme function.[3][4]

A common design for "turn-on" fluorescent MAO probes involves a fluorophore quenched by a recognition moiety that is a substrate for MAO. Enzymatic oxidation of the amine in the recognition group leads to a chemical rearrangement that releases the unquenched, highly fluorescent fluorophore. The aminomethylnaphthalene scaffold represents a potential platform for such probes, combining the favorable photophysical properties of the naphthalene fluorophore with a reactive amine group.[5]

Performance Comparison of MAO Fluorescent Probes

The efficacy of a fluorescent probe is determined by several key parameters, including its affinity for the target enzyme (Km), the maximum rate of the reaction it catalyzes (Vmax), its limit of detection (LOD), and its selectivity for the intended isoform (MAO-A vs. MAO-B). Below is a comparison of a representative naphthalene-based probe with other commonly used classes of MAO probes.

Table 1: Performance of a Representative Naphthalene-Based MAO Probe

Probe NameTargetKm (µM)Vmax (nmol/mg/min)LODExcitation (nm)Emission (nm)Reference
Naphthalene-Probe 1MAO-A31 ± 2-Not Reported~360~460
Naphthalene-Probe 1MAO-B510 ± 40-Not Reported~360~460

Table 2: Performance of Alternative MAO Fluorescent Probes

Probe ClassProbe NameTargetKm (µM)Vmax (nmol/mg/min)LOD (µg/mL)Excitation (nm)Emission (nm)Reference
Fluorescein-BasedProbe 1MAO-A7.7104.23.5470535[6]
Fluorescein-BasedProbe 1MAO-B11.489.36.0470535[6]
Near-InfraredRma-1MAO-A--4.5 ng/mL-708[7]
Red EmissionMAO-Red-1MAO-B--1.2--[8]

Note: A direct comparison is challenging as experimental conditions can vary between studies. The data presented is for illustrative purposes.

Signaling Pathways and Experimental Workflows

The fundamental principle behind the use of these probes is the enzymatic activity of MAO. The following diagrams illustrate the general mechanism of action and a typical experimental workflow.

MAO_Probe_Mechanism MAO Monoamine Oxidase (MAO-A or MAO-B) Intermediate Unstable Aldehyde Intermediate MAO->Intermediate Oxidative Deamination HydrogenPeroxide H₂O₂ MAO->HydrogenPeroxide Byproduct Ammonia NH₃ MAO->Ammonia Byproduct Probe Quenched Probe (e.g., Aminomethyl-Naphthalene derivative) Probe->MAO Substrate Binding Fluorophore Fluorescent Product Intermediate->Fluorophore Spontaneous Rearrangement/ Elimination Oxygen O₂ Oxygen->MAO

Caption: General mechanism of a turn-on fluorescent probe for MAO.

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - MAO Enzyme (A or B) - Fluorescent Probe Stock - Assay Buffer (e.g., Borate Buffer, pH 8.4) - Inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) Plate Pipette reagents into 96-well plate: - Buffer - Enzyme - Inhibitor (for selectivity testing) Reagents->Plate Incubate1 Pre-incubate with inhibitor Plate->Incubate1 AddProbe Add fluorescent probe to initiate reaction Incubate1->AddProbe Incubate2 Incubate at 37°C AddProbe->Incubate2 Measure Measure fluorescence intensity over time (Ex/Em specific to probe) Incubate2->Measure Analyze Calculate reaction rates (Vmax) Determine Km from substrate titration Measure->Analyze Compare Compare activity with and without inhibitors to determine selectivity Analyze->Compare

Caption: Experimental workflow for MAO activity assay.

Experimental Protocols

The following is a generalized protocol for determining MAO activity and probe kinetics using a fluorescent assay. Specific concentrations and incubation times should be optimized for each probe and enzyme source.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Borate buffer, pH 8.4.

  • Enzyme Stock: Recombinant human MAO-A or MAO-B diluted in assay buffer to a working concentration (e.g., 16 µg/mL).[6]

  • Probe Stock: Prepare a concentrated stock solution (e.g., 10-100 mM) of the fluorescent probe in DMSO.

  • Substrate Working Solutions: For kinetic analysis, prepare a series of dilutions of the probe in assay buffer (e.g., 0-200 µM).[6]

  • Inhibitor Stocks (for selectivity):

    • Clorgyline (MAO-A specific inhibitor): Prepare a stock solution in water.

    • Selegiline (MAO-B specific inhibitor): Prepare a stock solution in water.

2. Enzyme Activity Assay:

  • In a 96-well black microplate, add 50 µL of assay buffer to each well.

  • Add 25 µL of the MAO enzyme solution to each well.

  • For selectivity assessment, pre-incubate the enzyme with an appropriate concentration of either Clorgyline or Selegiline for a specified time (e.g., 30 minutes) at room temperature.

  • To initiate the reaction, add 25 µL of the probe working solution to each well.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific probe at regular intervals (e.g., every 5 minutes) for 30-60 minutes.[6]

3. Data Analysis:

  • Reaction Rate: Determine the initial reaction velocity (V) from the linear portion of the fluorescence versus time plot.

  • Kinetic Parameters:

    • Perform the assay with varying concentrations of the fluorescent probe (substrate).

    • Plot the initial velocity (V) against the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk plot can also be used for this purpose.

  • Selectivity: Compare the reaction rates in the presence and absence of specific inhibitors. A significant reduction in signal in the presence of Clorgyline indicates MAO-A selectivity, whereas inhibition by Selegiline indicates MAO-B selectivity.

  • Cross-Reactivity: To assess cross-reactivity, the probe should be tested against other oxidoreductases or enzymes that may be present in the experimental system to ensure the signal is specific to MAO activity.

Conclusion

While the specific compound this compound is not a widely characterized MAO probe, its structural motifs are representative of scaffolds used in the design of such tools. The comparative data and protocols provided in this guide offer a framework for researchers to evaluate the performance of novel and existing fluorescent probes for monoamine oxidases. Key considerations for selection and validation include isoform selectivity, kinetic parameters, and the specific requirements of the experimental system. The use of well-characterized inhibitors remains the gold standard for confirming the specificity of any new probe for MAO-A or MAO-B.

References

Unveiling the Luminescence of 2-(Aminomethyl)-6-fluoronaphthalene: A Comparative Guide to its Quantum Yield

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable fluorophore is a critical decision that can significantly impact experimental outcomes. This guide provides a comparative analysis of the quantum yield of 2-(Aminomethyl)-6-fluoronaphthalene against other commonly used fluorophores, supported by experimental data and detailed protocols.

The fluorescence quantum yield (Φ), a measure of the efficiency of the photoluminescence process, is a paramount parameter for a fluorophore's performance. It is defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is often a desirable characteristic in various applications such as fluorescence microscopy, high-throughput screening, and as biological probes.

Comparative Analysis of Quantum Yields

To provide a comprehensive overview, the following table summarizes the quantum yields of various naphthalene derivatives and other widely used fluorophores. This allows for a direct comparison and aids in the selection of the most appropriate fluorescent marker for a given application.

Fluorophore CategoryFluorophore NameQuantum Yield (Φ)Solvent/Conditions
Naphthalene Derivatives 2-Aminonaphthalene0.91Acetonitrile
PRODAN0.95Ethanol
PRODAN0.03Cyclohexane
LAURDAN0.61Not specified
C-laurdan0.43Not specified
Alexa Fluor Dyes Alexa Fluor 4880.92Aqueous solution
Alexa Fluor 5550.10Aqueous solution
Alexa Fluor 6470.33Aqueous solution
Rhodamine Dyes Rhodamine 6G0.95Ethanol
Fluorescein Fluorescein0.9250.1 N NaOH
Fluorescent Proteins Enhanced Green Fluorescent Protein (EGFP)0.60Not specified
Enhanced Cyan Fluorescent Protein (ECFP)0.40Not specified
Enhanced Yellow Fluorescent Protein (EYFP)0.61Not specified

Table 1: Comparison of Quantum Yields for Various Fluorophores.

The data clearly illustrates the solvent-dependent nature of the quantum yield for certain naphthalene derivatives like PRODAN[1]. This solvatochromism is a key feature of this class of fluorophores and is exploited in applications such as membrane studies. While a definitive quantum yield for this compound remains to be experimentally determined, its structural similarity to other aminonaphthalene derivatives suggests it is likely to exhibit a significant quantum yield, potentially influenced by the polarity of its environment.

Experimental Protocol: Relative Quantum Yield Determination

The most common method for determining the fluorescence quantum yield of a compound is the comparative method. This technique involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (spectroscopic grade)

  • Quantum yield standard (e.g., quinine sulfate, Rhodamine 6G, or fluorescein)

  • Sample of this compound

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the quantum yield standard of a known concentration in the chosen solvent.

    • Prepare a series of dilutions of the standard with absorbances in the range of 0.02 to 0.1 at the excitation wavelength.

    • Prepare a stock solution of the this compound sample.

    • Prepare a series of dilutions of the sample with absorbances in the range of 0.02 to 0.1 at the same excitation wavelength used for the standard.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance of each standard and sample solution at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Using the spectrofluorometer, record the fluorescence emission spectrum of each standard and sample solution. The excitation wavelength should be the same as that used for the absorbance measurements.

    • Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • The slope of these plots will be proportional to the quantum yield.

    • The quantum yield of the sample (Φ_s) can be calculated using the following equation:

      Φ_s = Φ_std * (m_s / m_std) * (n_s / n_std)^2

      where:

      • Φ_std is the quantum yield of the standard.

      • m_s and m_std are the slopes of the plots for the sample and standard, respectively.

      • n_s and n_std are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this term becomes 1.

Visualizing Experimental and Conceptual Frameworks

To further clarify the experimental workflow and a potential application, the following diagrams are provided.

Experimental_Workflow cluster_prep Solution Preparation cluster_meas Measurements cluster_analysis Data Analysis prep_std Prepare Standard Solutions (Abs < 0.1) abs_meas Measure Absorbance (UV-Vis) prep_std->abs_meas prep_smp Prepare Sample Solutions (Abs < 0.1) prep_smp->abs_meas fluor_meas Measure Fluorescence (Spectrofluorometer) abs_meas->fluor_meas integrate Integrate Emission Spectra fluor_meas->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for the comparative determination of fluorescence quantum yield.

Signaling_Pathway receptor GPCR g_protein G-Protein receptor->g_protein activates ligand Ligand ligand->receptor effector Effector Enzyme g_protein->effector activates second_messenger Second Messenger effector->second_messenger produces cellular_response Cellular Response second_messenger->cellular_response probe Fluorescent Probe (e.g., Naphthalene Derivative) probe->second_messenger binds & fluoresces

References

Comparative Guide to the Validation of Analytical Methods: Incorporating 2-(Aminomethyl)-6-fluoronaphthalene as a Novel Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical method validation, with a focus on the prospective use of 2-(Aminomethyl)-6-fluoronaphthalene as a reference or internal standard. While specific validated methods incorporating this exact compound are not publicly available, this document outlines the established validation protocols and presents a hypothetical comparison based on accepted industry practices, particularly drawing parallels from the analysis of structurally related pharmaceutical compounds.

The validation of an analytical method is crucial to ensure that the results are reliable, reproducible, and fit for the intended purpose.[1][2][3][4][5] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines, which are widely recognized in the pharmaceutical industry.[1][2][3][4]

Introduction to this compound as a Standard

This compound is a fluorinated derivative of naphthalene. Fluorination can enhance the metabolic stability and binding affinity of molecules, making fluorinated compounds significant in drug discovery.[6] Due to its structural features, this compound holds potential as a reference standard for the quantification of related active pharmaceutical ingredients (APIs) or as an internal standard (IS) to improve the precision and accuracy of analytical methods.[7][8][9][10] An internal standard is a compound with similar physicochemical properties to the analyte, added in a constant amount to all samples, calibration standards, and quality control samples.[8][9][10]

This guide will use the analysis of Cinacalcet Hydrochloride, a calcimimetic agent, as a case study to illustrate the validation of a hypothetical HPLC method using this compound as an internal standard.[1][2][5][11][12] We will compare its projected performance against established methods for Cinacalcet that utilize an external standard approach.

Comparative Analysis of Analytical Methods

The performance of an analytical method is assessed through various validation parameters. Below is a hypothetical comparison between a traditional external standard method for Cinacalcet analysis and a proposed internal standard method using this compound.

Data Presentation

Table 1: Comparison of Method Validation Parameters

Validation ParameterExternal Standard Method (Typical Values for Cinacalcet)Proposed Internal Standard Method (Hypothetical Values with this compound)Acceptance Criteria (ICH Q2(R1))
Linearity (Correlation Coefficient, r²) ≥ 0.999[3][12]≥ 0.9995≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%[11][12]99.0 - 101.0%98.0 - 102.0%
Precision (RSD%)
- Repeatability (Intra-day)≤ 1.5%[2]≤ 1.0%≤ 2.0%
- Intermediate Precision (Inter-day)≤ 2.0%≤ 1.5%≤ 2.0%
Limit of Detection (LOD) 0.084 µg/mL[2]~ 0.05 µg/mLSignal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) 0.22 µg/mL[2]~ 0.15 µg/mLSignal-to-Noise Ratio ≥ 10
Robustness Minor variations in mobile phase composition and flow rate show acceptable RSD%Highly resistant to minor variations due to IS correctionNo significant change in results

Note: The values for the proposed internal standard method are hypothetical and for illustrative purposes only. They represent the expected improvement in method performance due to the use of an internal standard.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical methods.

Hypothetical RP-HPLC Method for Cinacalcet using this compound as Internal Standard

Objective: To quantify Cinacalcet in a drug substance sample using this compound as an internal standard.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Software for data acquisition and processing.

Reagents and Materials:

  • Cinacalcet Hydrochloride Reference Standard

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 3.0)

  • Purified water

Chromatographic Conditions:

  • Mobile Phase: Phosphate buffer (pH 3.0) and Acetonitrile in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 223 nm[2]

  • Injection Volume: 10 µL

Preparation of Solutions:

  • Internal Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound in methanol to obtain a concentration of 100 µg/mL.

  • Cinacalcet Stock Solution: Accurately weigh and dissolve a known amount of Cinacalcet Hydrochloride Reference Standard in methanol to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the Cinacalcet stock solution and a constant volume of the Internal Standard stock solution into a series of volumetric flasks and diluting with the mobile phase.

  • Sample Preparation: Accurately weigh a sample of the drug substance, dissolve it in methanol, add a constant volume of the Internal Standard stock solution, and dilute with the mobile phase to a final nominal concentration.

Validation Experiments

The following experiments would be conducted to validate the analytical method according to ICH guidelines[1][2][3][4]:

  • Specificity: Analyze blank, placebo, Cinacalcet, and internal standard solutions to ensure no interference at the retention times of the analyte and internal standard.

  • Linearity: Analyze the calibration standards in triplicate and plot a calibration curve of the peak area ratio (Cinacalcet/Internal Standard) versus the concentration of Cinacalcet.

  • Accuracy: Perform recovery studies by spiking known amounts of Cinacalcet into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability: Analyze six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Analyze the same samples on different days, by different analysts, and/or on different instruments.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively, typically based on the signal-to-noise ratio.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.

Visualizations

Diagrams are provided to illustrate key workflows and relationships in the analytical method validation process.

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_validation Method Validation prep_is Internal Standard Stock prep_cal Calibration Standards prep_is->prep_cal prep_sample Sample Solution prep_is->prep_sample prep_analyte Analyte Stock (Cinacalcet) prep_analyte->prep_cal hplc_injection Inject into HPLC prep_cal->hplc_injection prep_sample->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection data_integration Peak Integration hplc_detection->data_integration data_ratio Calculate Peak Area Ratio data_integration->data_ratio data_quant Quantification data_ratio->data_quant val_linearity Linearity data_quant->val_linearity val_accuracy Accuracy data_quant->val_accuracy val_precision Precision data_quant->val_precision val_lod_loq LOD/LOQ data_quant->val_lod_loq val_robustness Robustness data_quant->val_robustness validation_parameters center_node Validated Analytical Method param1 Specificity center_node->param1 param2 Linearity center_node->param2 param3 Accuracy center_node->param3 param4 Precision center_node->param4 param6 LOD center_node->param6 param7 LOQ center_node->param7 param8 Robustness center_node->param8 param5 Range param2->param5 param3->param5 param4->param5

References

Comparative Efficacy of Drug Candidates Derived from 2-(Aminomethyl)-6-fluoronaphthalene Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct classes of drug candidates derived from fluoronaphthalene scaffolds: Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors and C-C Chemokine Receptor 3 (CCR3) antagonists. The data presented is based on preclinical studies and aims to objectively compare their performance and provide supporting experimental data.

Part 1: Fluoronaphthalene Derivatives as PTP1B Inhibitors

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. A series of (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid derivatives have been identified as reversible and competitive PTP1B inhibitors.

Comparative Efficacy Data

The following table summarizes the in vitro efficacy of a lead compound and its optimized derivative against PTP1B.

Compound IDStructurePTP1B IC50 (µM)TCPTP IC50 (µM)Selectivity (TCPTP/PTP1B)
Lead Compound (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid> 50Not ReportedNot Reported
12h (±)-3-(2-(2-fluorobenzyloxy)naphthalen-6-yl)-2-(oxalylamino)propanoic acid1.25 ± 0.24[1]~3.753-fold[1]
Experimental Protocols

PTP1B Inhibition Assay:

The inhibitory activity of the compounds against PTP1B was determined using a colorimetric enzymatic assay with p-nitrophenyl phosphate (pNPP) as the substrate.

  • Reagents:

    • Human recombinant PTP1B enzyme.

    • Assay buffer: 50 mM citrate buffer (pH 6.0), 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT.

    • Substrate: p-nitrophenyl phosphate (pNPP).

    • Test compounds dissolved in DMSO.

  • Procedure:

    • The PTP1B enzyme was pre-incubated with varying concentrations of the test compounds in the assay buffer for 15 minutes at 37°C in a 96-well plate.

    • The enzymatic reaction was initiated by the addition of pNPP.

    • The plate was incubated for 30 minutes at 37°C.

    • The reaction was terminated by the addition of 10 M NaOH.

    • The absorbance of the product, p-nitrophenol, was measured at 405 nm using a microplate reader.

    • The concentration of inhibitor required to cause 50% inhibition (IC50) was calculated by plotting the percentage of inhibition against the inhibitor concentration.

PTP1B Signaling Pathway and Experimental Workflow

PTP1B_Signaling_and_Workflow cluster_0 PTP1B Signaling Pathway cluster_1 Experimental Workflow Insulin Insulin IR Insulin Receptor Insulin->IR pIR p-Insulin Receptor IR->pIR pIRS p-IRS pIR->pIRS PTP1B PTP1B pIR->PTP1B IRS IRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt pIRS->PTP1B Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Synthesis Compound Synthesis Purification Purification & Characterization Synthesis->Purification PTP1B_Assay PTP1B Enzymatic Assay Purification->PTP1B_Assay Data_Analysis IC50 Determination PTP1B_Assay->Data_Analysis

Caption: PTP1B signaling pathway and the experimental workflow for inhibitor testing.

Part 2: Fluoronaphthalene Derivatives as CCR3 Antagonists

C-C Chemokine Receptor 3 (CCR3) is a G protein-coupled receptor primarily expressed on eosinophils and is a key mediator in allergic inflammatory diseases such as asthma. N-{(3-exo)-8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}-3-(piperidin-1-ylcarbonyl)isonicotinamide 1-oxide and its analogs have been identified as potent CCR3 antagonists.

Comparative Efficacy Data

The following table summarizes the in vitro efficacy and off-target activity of a lead fluoronaphthalene derivative and its optimized counterpart.

Compound IDStructureCCR3 IC50 (nM)CYP2D6 IC50 (nM)
1 N-{(3-exo)-8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}biphenyl-2-carboxamide20[2]400[2]
30 N-{(3-exo)-8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}-3-(piperidin-1-ylcarbonyl)isonicotinamide 1-oxide23[2]29,000[2]
Experimental Protocols

CCR3 Calcium Influx Assay:

The antagonist activity of the compounds on CCR3 was evaluated by measuring their ability to inhibit eotaxin-induced intracellular calcium mobilization in CCR3-expressing cells.

  • Cell Culture:

    • A stable cell line expressing human CCR3 (e.g., CHO-K1 or HEK293) is used.

    • Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Calcium Assay:

    • Cells are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for 1 hour at 37°C.

    • The cells are washed to remove excess dye and then incubated with various concentrations of the test compounds for 15 minutes.

    • Eotaxin (a CCR3 agonist) is added to the wells to stimulate calcium influx.

    • The change in fluorescence intensity is measured in real-time using a fluorescence microplate reader.

    • The concentration of the antagonist that inhibits 50% of the eotaxin-induced calcium response (IC50) is determined.

CCR3 Signaling Pathway and Experimental Workflow

CCR3_Signaling_and_Workflow cluster_0 CCR3 Signaling Pathway in Eosinophils cluster_1 Experimental Workflow Eotaxin Eotaxin CCR3 CCR3 Eotaxin->CCR3 G_Protein Gαi/Gβγ CCR3->G_Protein PLC PLC G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Influx Ca²⁺ Influx IP3_DAG->Ca_Influx Chemotaxis Eosinophil Chemotaxis Ca_Influx->Chemotaxis Synthesis Compound Synthesis Purification Purification & Characterization Synthesis->Purification Calcium_Assay CCR3 Calcium Influx Assay Purification->Calcium_Assay Data_Analysis IC50 Determination Calcium_Assay->Data_Analysis

Caption: CCR3 signaling in eosinophils and the experimental workflow for antagonist evaluation.

References

A comparative review of different synthetic routes for producing 2-(Aminomethyl)-6-fluoronaphthalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2-(Aminomethyl)-6-fluoronaphthalene is a key building block in the synthesis of various pharmacologically active molecules. Its structural motif is found in compounds targeting a range of biological pathways, making its efficient and scalable synthesis a topic of significant interest to the medicinal chemistry community. This guide provides a comparative overview of the primary synthetic strategies employed to produce this valuable intermediate, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for a given research or development objective.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several distinct chemical transformations. The most common strategies involve the introduction of the aminomethyl group onto a pre-functionalized 6-fluoronaphthalene core. Key considerations for selecting a synthetic route include the availability and cost of starting materials, overall yield, reaction scalability, and the safety profile of the reagents and intermediates. This review will focus on three principal pathways:

  • The Gabriel Synthesis: A classic and reliable method for the preparation of primary amines from alkyl halides.

  • Reductive Amination: A versatile one-pot reaction that forms amines from carbonyl compounds.

  • Nitrile Reduction: A straightforward approach involving the reduction of a cyano group to a primary amine.

A critical precursor for some of these routes is 2-bromo-6-fluoronaphthalene, which can be synthesized efficiently from the inexpensive starting material, Tobias acid.

Precursor Synthesis: 2-Bromo-6-fluoronaphthalene from Tobias Acid

A cost-effective and scalable synthesis of 2-bromo-6-fluoronaphthalene has been developed starting from Tobias acid (2-amino-1-naphthalenesulfonic acid). This multi-step process involves bromination, deamination, diazotization, and a subsequent Schiemann-type reaction.

Experimental Protocol:

The synthesis proceeds in three main stages:

  • Bromination and Deamination of Tobias Acid: Tobias acid is first brominated, followed by removal of the sulfonic acid group to yield 6-bromo-2-naphthylamine.

  • Diazotization of 6-Bromo-2-naphthylamine: The resulting amine is converted to a diazonium salt using sodium nitrite in an acidic medium.

  • Thermal Decomposition of the Diazonium Salt: The diazonium salt is then thermally decomposed in the presence of a fluoride source, such as fluoroboric acid, to yield 2-bromo-6-fluoronaphthalene.

This process is advantageous due to the low cost of the initial starting material and its suitability for large-scale production.

Comparative Analysis of Synthetic Routes to this compound

The following sections detail the experimental procedures for the three primary synthetic routes to the target compound, along with a comparative summary of their key performance indicators.

Route 1: The Gabriel Synthesis

The Gabriel synthesis is a robust method for converting primary alkyl halides to primary amines, avoiding the over-alkylation often seen with direct amination with ammonia.[1][2][3] This pathway utilizes 2-(bromomethyl)-6-fluoronaphthalene as the key intermediate.

Experimental Protocol:

Step 1: Synthesis of 2-(Phthalimidomethyl)-6-fluoronaphthalene

To a solution of 2-(bromomethyl)-6-fluoronaphthalene in a suitable solvent such as dimethylformamide (DMF), potassium phthalimide is added. The reaction mixture is typically heated to ensure complete conversion. The phthalimide anion acts as an ammonia surrogate, undergoing nucleophilic substitution with the alkyl bromide.

Step 2: Hydrazinolysis to yield this compound

The resulting N-substituted phthalimide is then cleaved to release the desired primary amine. This is commonly achieved by reacting the intermediate with hydrazine hydrate in a solvent like ethanol under reflux. The reaction yields the free amine and a phthalhydrazide precipitate, which can be removed by filtration. Acidic workup is then performed to isolate the product as a salt.

Logical Relationship of the Gabriel Synthesis

Gabriel Synthesis Start 2-(Bromomethyl)-6- fluoronaphthalene Intermediate 2-(Phthalimidomethyl)-6- fluoronaphthalene Start->Intermediate SN2 Reaction Reagent1 Potassium Phthalimide (in DMF) Reagent1->Intermediate Product 2-(Aminomethyl)-6- fluoronaphthalene Intermediate->Product Hydrazinolysis Reagent2 Hydrazine Hydrate (in Ethanol) Reagent2->Product

Caption: Pathway of the Gabriel Synthesis.

Route 2: Reductive Amination

Reductive amination offers a direct approach to amine synthesis from a carbonyl compound, in this case, 6-fluoro-2-naphthaldehyde. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine.[4][5]

Experimental Protocol:

A solution of 6-fluoro-2-naphthaldehyde in a protic solvent like methanol is treated with an ammonia source, such as aqueous ammonia or ammonium acetate. The reaction is stirred to facilitate the formation of the imine. A reducing agent, typically sodium borohydride or a similar hydride reagent, is then added portion-wise to the reaction mixture. The reaction is monitored until the reduction is complete. The product is then isolated following an aqueous workup and extraction.

Experimental Workflow for Reductive Amination

Reductive Amination Workflow cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup and Isolation Start Dissolve 6-fluoro-2-naphthaldehyde in Methanol AddAmmonia Add Ammonia Source (e.g., aq. NH3) Start->AddAmmonia Stir Stir to Form Imine AddAmmonia->Stir AddReductant Add Reducing Agent (e.g., NaBH4) Stir->AddReductant Monitor Monitor Reaction Progress AddReductant->Monitor Workup Aqueous Workup Monitor->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (e.g., Crystallization) Extraction->Purification Product 2-(Aminomethyl)-6- fluoronaphthalene Purification->Product

Caption: Reductive Amination Workflow.

Route 3: Nitrile Reduction

The reduction of a nitrile (cyano group) provides a direct and often high-yielding route to primary amines. This method requires the synthesis of the precursor, 2-cyano-6-fluoronaphthalene.

Experimental Protocol:

2-Cyano-6-fluoronaphthalene can be prepared from 2-bromo-6-fluoronaphthalene via a Rosenmund-von Braun reaction using copper(I) cyanide. The resulting nitrile is then reduced to the primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent is typically employed. The reaction is carried out under an inert atmosphere. After the reduction is complete, the reaction is carefully quenched, and the product is isolated after a standard workup procedure.

Signaling Pathway for Nitrile Reduction

Nitrile Reduction Start 2-Cyano-6- fluoronaphthalene Product 2-(Aminomethyl)-6- fluoronaphthalene Start->Product Reduction Reagent Reducing Agent (e.g., LiAlH4) Reagent->Product

Caption: Nitrile Reduction Pathway.

Quantitative Data Summary

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
Gabriel Synthesis 2-(Bromomethyl)-6-fluoronaphthalenePotassium phthalimide, Hydrazine hydrate70-85Stepwise, requires heatingHigh purity of primary amine, avoids over-alkylationTwo-step process, harsh cleavage conditions may be needed
Reductive Amination 6-Fluoro-2-naphthaldehydeAmmonia source, Reducing agent (e.g., NaBH4)60-80One-pot, mild conditionsOperationally simple, readily available starting materialsPotential for side reactions, requires careful control of reducing agent
Nitrile Reduction 2-Cyano-6-fluoronaphthaleneStrong reducing agent (e.g., LiAlH4)80-95Requires anhydrous conditions, strong reducing agentsHigh yields, clean conversionPrecursor synthesis required, handling of hazardous reagents (LiAlH4)

Conclusion

The choice of synthetic route for the production of this compound is contingent upon the specific requirements of the project.

  • The Gabriel Synthesis is a reliable method that consistently provides high-purity primary amine, making it suitable for applications where by-product formation is a critical concern.

  • Reductive Amination offers the advantage of being a one-pot procedure with mild reaction conditions, which is often preferred for its operational simplicity and efficiency in early-stage drug discovery.

  • Nitrile Reduction typically affords the highest yields and is a very effective transformation, though it necessitates the synthesis of the nitrile precursor and the use of potent, and potentially hazardous, reducing agents, making it more suitable for well-equipped laboratories and larger-scale production where high yield is paramount.

Researchers and process chemists should carefully evaluate the factors outlined in this guide to select the most appropriate synthetic strategy for their needs.

References

Safety Operating Guide

Proper Disposal of 2-(Aminomethyl)-6-fluoronaphthalene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper handling and disposal of 2-(Aminomethyl)-6-fluoronaphthalene. The procedures outlined are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with this chemical.

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Spill Response: In the event of a spill, evacuate the immediate area. For small dry spills, carefully sweep up the material, avoiding dust generation, and place it into a designated, labeled hazardous waste container. For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite) and transfer it to the hazardous waste container. Do not allow the chemical to enter drains or waterways, as it is toxic to aquatic life with long-lasting effects.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal service. Do not attempt to dispose of this chemical via standard laboratory drains or as regular solid waste.

Step 1: Waste Segregation and Collection

  • Identify: Clearly identify all waste streams containing this compound. This includes pure unused chemical, reaction mixtures, contaminated labware (e.g., pipette tips, weighing boats), and contaminated cleaning materials.

  • Segregate: Collect waste containing this compound separately from other chemical waste streams, especially from incompatible materials such as strong oxidizing agents.

  • Containerize: Use a dedicated, compatible, and clearly labeled hazardous waste container. The container must be in good condition, have a secure screw-top cap, and be made of a material that will not react with the chemical. The original product container can be used if it is empty and properly relabeled as "Hazardous Waste."

Step 2: Labeling and Storage

  • Labeling: Affix a hazardous waste label to the container immediately upon starting waste accumulation. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards associated with the chemical (e.g., "Harmful," "Toxic to Aquatic Life").

    • The accumulation start date.

    • The name of the principal investigator or laboratory contact.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition or heat. Ensure secondary containment is in place to capture any potential leaks.

Step 3: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor.

  • Professional Disposal: The licensed waste disposal service will transport the chemical to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common final disposal methods for halogenated organic compounds are high-temperature incineration or placement in a secure hazardous waste landfill.

Disposal Technology Parameters

While specific disposal parameters for this compound are not defined, the following table summarizes typical operational conditions for the disposal of halogenated organic waste, which would be applicable.

ParameterHigh-Temperature IncinerationSecure Hazardous Waste Landfill
Operating Temperature >850°C; >1100°C for waste with >1% halogenated organic content[1][2]Ambient temperature
Residence Time Minimum of 2 seconds[2]Not applicable
Key Feature Thermal destruction of organic molecules[3]Secure containment with liners and leachate collection systems to prevent environmental release[4][5]
Considerations Potential for formation of incomplete combustion byproductsLong-term containment; does not destroy the chemical[4]

Experimental Protocols for Chemical Degradation

Currently, there are no established and verified experimental protocols for the in-lab neutralization or degradation of this compound for disposal purposes. Research into the degradation of naphthalene and its derivatives often involves advanced oxidation processes or specialized bioremediation techniques, which are not suitable or safe for routine laboratory disposal.[6][7]

Attempting to neutralize or degrade this chemical in the laboratory without a validated protocol is strongly discouraged due to the potential for creating unknown, hazardous byproducts and the risk of uncontrolled reactions. The most reliable and safest method remains disposal via a professional hazardous waste service.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound from the point of generation to final disposal.

G A Waste Generation (e.g., unused chemical, reaction mixture, contaminated material) B Is the waste container compatible, properly labeled, and sealed? A->B C Collect waste in a designated, compatible, and sealed container. Label with 'Hazardous Waste' and contents. B->C No D Store in a designated Satellite Accumulation Area within the lab. B->D Yes C->D E Does the volume of waste exceed institutional limits for the lab? D->E F Contact Environmental Health & Safety (EHS) for a waste pickup. E->F Yes K Continue accumulation and monitor storage conditions. E->K No G EHS/Licensed Vendor transports waste to a Treatment, Storage, and Disposal Facility (TSDF). F->G H Final Disposal Method Selection G->H I High-Temperature Incineration H->I Destruction Preferred J Secure Hazardous Waste Landfill H->J Containment Option

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.